Farnesyl pyrophosphate
Description
Significance of Isoprenoid Biosynthesis in Biological Systems
Isoprenoid biosynthesis is an essential metabolic process found in all domains of life: bacteria, archaea, and eukaryotes. nih.gov This pathway gives rise to over 35,000 distinct molecules that are involved in a multitude of vital biological functions. nih.govmicrobiologyresearch.org In eukaryotes, for instance, isoprenoids include sterols like cholesterol, which are critical for maintaining the integrity of cell membranes. microbiologyresearch.org Other essential isoprenoid-derived molecules include dolichols, which are involved in protein glycosylation, and ubiquinones (B1209410) (coenzyme Q), which are key components of the electron transport chain in cellular respiration. frontierspartnerships.orgcreative-proteomics.com In plants, isoprenoids encompass a vast array of compounds, including carotenoids for photosynthesis, hormones for growth and development, and various secondary metabolites for defense. creative-proteomics.comfrontiersin.org Bacteria utilize isoprenoids for processes such as cell wall biosynthesis and electron transport. portlandpress.com Given their indispensable nature, the enzymes involved in isoprenoid production are significant targets for the development of antimicrobial drugs. nih.gov
Farnesyl Diphosphate (B83284) as a Central Branch-Point Intermediate
Farnesyl diphosphate (FPP) holds a pivotal position in the isoprenoid biosynthetic pathway. nih.govresearchgate.net It is considered a key branch-point intermediate because it serves as the precursor for a wide range of essential metabolites. frontierspartnerships.orgwikipedia.org From FPP, the pathway can diverge into several distinct branches. One major route leads to the synthesis of sterols (like cholesterol in animals and ergosterol (B1671047) in fungi) via the intermediate squalene (B77637). wikipedia.orgwikipedia.org Another significant branch utilizes FPP for the biosynthesis of dolichols and ubiquinones. frontierspartnerships.orgnih.gov Furthermore, FPP is the direct precursor for all sesquiterpenes, a large class of C15 isoprenoids. wikipedia.org It also serves as the substrate for the synthesis of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid that is a precursor to diterpenes, carotenoids, and the side chains of chlorophylls. frontierspartnerships.org Additionally, FPP is utilized in the post-translational modification of proteins through a process called farnesylation. frontierspartnerships.orgnih.gov This central role makes the enzyme that produces FPP, farnesyl diphosphate synthase (FPPS), a critical control point for the flux of metabolites through the isoprenoid pathway. wikipedia.org
Overview of Farnesyl Diphosphate's Ubiquity Across Life Forms
The fundamental importance of the metabolic products derived from FPP dictates its ubiquitous presence across all forms of life. nih.gov From bacteria and archaea to fungi, plants, and animals, the synthesis and utilization of FPP are essential for survival. nih.govnih.gov While the initial steps leading to the basic five-carbon isoprenoid building blocks can differ—with most eukaryotes, archaea, and some bacteria using the mevalonate (B85504) (MVA) pathway and most bacteria, algae, and plant plastids using the methylerythritol phosphate (B84403) (MEP) pathway—the subsequent formation of FPP is a conserved process. creative-proteomics.comechelon-inc.comguidetopharmacology.org This widespread distribution underscores the ancient evolutionary origins and the fundamental importance of FPP and the isoprenoid pathway in cellular life. The enzyme responsible for its synthesis, FPPS, is also found universally, although structural variations can exist between different organisms. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFJDQUYCIWHTN-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020624 | |
| Record name | (2E,6E)-Farnesyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Farnesyl pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
372-97-4, 13058-04-3 | |
| Record name | Farnesyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sq 32709 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesyl diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E,6E)-Farnesyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESYL PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Farnesyl pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Farnesyl Diphosphate
Precursor Pathways for Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate
All isoprenoids are synthesized from the universal five-carbon building blocks, IPP and its isomer, DMAPP. oup.comfrontiersin.org Living organisms utilize two distinct biosynthetic routes to produce these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. researchgate.netnih.gov
The MVA pathway is the essential metabolic route for producing IPP and DMAPP in eukaryotes (including humans), archaea, and the cytosol of plants. wikipedia.orgtandfonline.com The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate the isoprenoid precursors. metwarebio.com
The initial steps, often referred to as the upper mevalonate pathway, involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgtandfonline.com This is followed by the reduction of HMG-CoA to (R)-mevalonate, a reaction catalyzed by HMG-CoA reductase, which is the rate-limiting step of the pathway. wikipedia.orgmetwarebio.com In the lower mevalonate pathway, mevalonate is twice phosphorylated and subsequently decarboxylated to yield IPP. wikipedia.org The isomerization of IPP to DMAPP is then catalyzed by isopentenyl-diphosphate isomerase (IDI). metwarebio.comwikipedia.org
Table 1: Key Enzymatic Reactions of the Eukaryotic Mevalonate (MVA) Pathway
| Step | Substrate(s) | Enzyme | Product |
| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |
| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |
| 6 | Mevalonate-5-diphosphate | Mevalonate-5-diphosphate decarboxylase (MVD) | Isopentenyl diphosphate (IPP) |
| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl-diphosphate isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |
This table summarizes the primary enzymatic steps in the eukaryotic MVA pathway leading to the synthesis of IPP and DMAPP. researchgate.netwikipedia.orgmetwarebio.com
The MEP pathway, also known as the non-mevalonate pathway, operates in most bacteria, algae, and in the plastids of plant cells. rsc.orgnih.gov It serves as an alternative route to synthesize IPP and DMAPP and is notably absent in humans. nih.govmdpi.com This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both intermediates of glycolysis. rsc.orgmdpi.com
The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), forming 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com A series of seven enzymatic reactions then converts DXP into both IPP and DMAPP. researchgate.netasm.org Unlike the MVA pathway where DMAPP is formed exclusively through the isomerization of IPP, the final step of the MEP pathway, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH), produces IPP and DMAPP simultaneously. oup.com
Table 2: Enzymatic Steps of the Methylerythritol 4-Phosphate (MEP) Pathway
| Step | Substrate(s) | Enzyme | Product |
| 1 | Pyruvate + D-Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |
| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |
| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) | 4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBDP) |
| 7 | 4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBDP) | 4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH) | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |
This table outlines the sequential enzymatic reactions of the MEP pathway. rsc.orgmdpi.comresearchgate.net
Mevalonate Pathway (MVA Pathway)
Enzymatic Condensation Reactions Forming Farnesyl Diphosphate
Once IPP and DMAPP are synthesized, they serve as the substrates for prenyltransferase enzymes, which catalyze the formation of longer-chain isoprenoid diphosphates through sequential head-to-tail condensation reactions. pnas.orgoup.com The synthesis of FPP (a C15 molecule) involves two such successive condensations. frontierspartnerships.orgfrontiersin.org
Geranyl diphosphate synthase (GPPS) is an enzyme that catalyzes the first condensation step: the reaction between one molecule of DMAPP and one molecule of IPP to produce the C10 intermediate, geranyl diphosphate (GPP). pnas.orgechelon-inc.com GPP is the direct precursor for all monoterpenes, a large class of compounds found primarily in plants. pnas.orgmdpi.com In some organisms and contexts, GPPS acts as a dedicated enzyme for monoterpene biosynthesis. mdpi.com However, the synthesis of GPP is also the initial step in the formation of FPP. libretexts.org
Farnesyl diphosphate synthase (FPPS) is a key enzyme that catalyzes the sequential 1'-4 condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.orgbibliotekanauki.pl It is a central enzyme in the isoprenoid pathway, responsible for elongating the carbon chain to the C15 length of FPP. oup.comnih.gov FPP itself is a crucial branch-point metabolite, serving as the precursor for sesquiterpenes, sterols, dolichols, and ubiquinones (B1209410). frontierspartnerships.orgnih.gov
The synthesis of FPP begins with the formation of GPP. This reaction is catalyzed by FPPS in many organisms as the first of its two sequential reactions. frontiersin.orgiucr.org The process involves a nucleophilic substitution mechanism where the double bond of IPP acts as the nucleophile. libretexts.org The reaction is initiated by the ionization of the allylic substrate, DMAPP, which forms an allylic carbocation and a pyrophosphate anion. frontiersin.orglibretexts.org This is followed by the nucleophilic attack from the IPP molecule, leading to the formation of the C10 compound, GPP. frontiersin.orglibretexts.org Subsequently, the FPPS enzyme retains the GPP molecule in its active site and catalyzes a second condensation with another molecule of IPP to produce the final C15 product, farnesyl diphosphate. frontiersin.org
Role of Farnesyl Diphosphate Synthase (FPPS) in Sequential Elongation
Condensation of Geranyl Diphosphate with Isopentenyl Diphosphate to Farnesyl Diphosphate
The formation of farnesyl diphosphate (FPP) from geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) represents the final elongation step in its direct biosynthesis. springernature.com This crucial reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), also known as geranyltranstransferase. nih.govuniprot.org FPPS is a key enzyme positioned at a branch point in the isoprenoid biosynthetic pathway, which is responsible for producing a vast array of essential molecules, including sterols, dolichols, and ubiquinones. nih.govnih.gov The enzyme facilitates a head-to-tail condensation of the C10 allylic substrate, GPP, with the C5 homoallylic substrate, IPP, to yield the C15 product, FPP. springernature.comnih.gov
The catalytic process is a highly ordered, multi-step mechanism involving ionization, condensation, and elimination. nih.gov FPPS is typically a homodimeric enzyme, with each monomer containing an active site capable of binding both substrates. nih.govnih.gov The active site features two distinct binding pockets: the allylic binding site for GPP and the homoallylic binding site for IPP. nih.govpnas.org
The catalytic reaction is critically dependent on the presence of divalent metal ions, most commonly magnesium (Mg²⁺). nih.govuniprot.org The active site contains highly conserved aspartate-rich motifs (DDXXD) that, along with the pyrophosphate moiety of the GPP substrate, coordinate with three Mg²⁺ ions. frontiersin.orgbeilstein-journals.org This coordination is essential for the first step of the catalytic cycle: the ionization of GPP. frontiersin.org The enzyme-bound Mg²⁺ cluster facilitates the departure of the pyrophosphate group, resulting in the formation of an allylic carbocation. nih.govfrontiersin.org This reactive carbocation intermediate is stabilized by interactions with several active site residues, including the main chain carbonyl of Lys200 and the side chain oxygens of Thr201 and Gln240 in human FPPS. nih.govfrontiersin.org
Following the formation of the carbocation, the condensation step occurs. The nucleophilic C3-C5 double bond of IPP, positioned correctly within the homoallylic site, attacks the electron-deficient C1 of the allylic carbocation. nih.gov This forms a new carbon-carbon bond, creating a C15 tertiary carbocation intermediate. The final step is an elimination reaction where the pyrophosphate anion, which was cleaved from GPP, acts as a base to abstract a proton from the C2 of the original IPP moiety. nih.gov This deprotonation results in the formation of a new double bond, yielding the final product, (2E,6E)-farnesyl diphosphate. nih.gov
Research into the enzyme's kinetics has provided insights into its efficiency and substrate affinity. The Michaelis-Menten parameters vary between species and experimental conditions. For example, studies on Leishmania major FPPS determined the Kₘ for geranyl diphosphate and isopentenyl diphosphate to be 13.77 µM and 30.57 µM, respectively. asm.org Other studies have reported Kₘ values for GPP and IPP to be as low as 0.7 µM and 0.6 µM, respectively, underscoring the enzyme's high affinity for its substrates. nih.gov
Table 1. Kinetic Parameters of Farnesyl Diphosphate Synthase (FPPS) This table presents reported Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for the substrates Geranyl Diphosphate (GPP) and Isopentenyl Diphosphate (IPP) from different organisms.
| Organism/Source | Substrate | Kₘ (µM) | Vₘₐₓ (units/mg) | Reference |
| Leishmania major | Geranyl Diphosphate | 13.77 ± 0.3 | 3,225 ± 12 | asm.org |
| Leishmania major | Isopentenyl Diphosphate | 30.57 ± 0.5 | 3,225 ± 12 | asm.org |
| Scintillation Assay | Geranyl Diphosphate | 0.7 | Not specified | nih.gov |
| Scintillation Assay | Isopentenyl Diphosphate | 0.6 | Not specified | nih.gov |
| Rat FPPS | Isopentenyl Diphosphate | 5.1 ± 0.8 | 12 ± 1 | rsc.org |
| Rat FPPS | Dimethylallyl Diphosphate | 7.8 ± 0.5 | 5.5 ± 0.9 | rsc.org |
Enzymology of Farnesyl Diphosphate Synthase Fpps
Molecular Structure and Architecture of FPPS
The three-dimensional structure of FPPS is fundamental to its catalytic function. X-ray crystallography has revealed a novel, predominantly α-helical protein fold. frontierspartnerships.org
FPPS typically exists as a homodimer, with each subunit weighing between 32 to 44 kDa. frontierspartnerships.orgresearchgate.netproteopedia.org This dimeric structure is essential for its enzymatic activity. frontierspartnerships.org While each monomer possesses an active site, studies on hybrid-type heteromeric dimers suggest that the subunits interact to form a shared active site rather than functioning independently. frontierspartnerships.org The interface between the subunits is formed by a bundle of helices, ensuring a tightly coupled structure. frontiersin.org In some organisms, FPPS can be part of more complex assemblies, such as the homohexameric structure of human geranylgeranyl pyrophosphate synthase (GGPPS), a related enzyme. plos.org
The structure of FPPS is characterized by its "terpenoid synthase fold," which is composed almost entirely of α-helices connected by loops. frontierspartnerships.orgwikipedia.org This architecture creates a large central cavity where the active site is located. frontierspartnerships.orgnih.gov Within this active site, several conserved motifs are critical for substrate binding and catalysis.
Two highly conserved aspartate-rich motifs are hallmarks of FPPS and are located on opposite walls of the active site cavity. frontierspartnerships.orgproteopedia.orgnih.gov
First Aspartate-Rich Motif (FARM): This motif, with a consensus sequence of DDXXD, is crucial for binding the allylic substrates (DMAPP and GPP). proteopedia.orgnih.govasm.org It chelates magnesium ions (Mg²⁺), which in turn coordinate the diphosphate (B83284) group of the substrate. nih.govscispace.compnas.org
Second Aspartate-Rich Motif (SARM): Also featuring a DDXXD sequence, this motif is involved in the catalytic process and helps create the binding pocket. proteopedia.orgnih.gov Together, FARM and SARM face each other across the active site, creating the environment necessary for the condensation reaction. frontierspartnerships.orgproteopedia.org
Table 1: Conserved Aspartate-Rich Motifs in FPPS
| Motif Name | Consensus Sequence | Location & Function |
| First Aspartate-Rich Motif (FARM) | DDXXD | Binds the diphosphate moiety of the allylic substrates (DMAPP, GPP) via Mg²⁺ ions. proteopedia.orgfrontiersin.orgnih.govpnas.org |
| Second Aspartate-Rich Motif (SARM) | DDXXD | Located opposite FARM, contributes to the catalytic site and substrate binding. frontierspartnerships.orgproteopedia.orgnih.gov |
The active site of each FPPS monomer contains two distinct but connected pockets to accommodate the substrates. proteopedia.orgnih.gov
Allylic Site: This site binds the allylic diphosphate substrates, DMAPP and subsequently geranyl diphosphate (GPP). proteopedia.orgnih.gov It is a deep hydrophobic pocket that accommodates the hydrocarbon tail of the allylic substrate. frontiersin.orgpnas.org The diphosphate moiety of the ligand binds to the FARM motif through magnesium ion bridges. pnas.org
Homoallylic Site: This pocket is responsible for binding the incoming IPP molecule. proteopedia.orgnih.gov The binding of the allylic substrate induces a conformational change that fully forms the IPP binding site. frontiersin.org
Table 2: Substrate Binding Sites in FPPS
| Binding Site | Bound Substrate(s) | Key Features |
| Allylic Site | DMAPP, GPP | Hydrophobic pocket; binds substrate via Mg²⁺-mediated interactions with the FARM motif. proteopedia.orgfrontiersin.orgnih.govpnas.org |
| Homoallylic Site | IPP | Formation is induced by substrate binding at the allylic site; composed mainly of basic residues. proteopedia.orgfrontiersin.orgnih.gov |
Alpha-Helical Fold and Structural Motifs
Aspartate-Rich Motifs (FARM and SARM)
Catalytic Mechanism of FPP Synthesis
The synthesis of FPP is a two-step condensation process. First, DMAPP condenses with one molecule of IPP to form the C10 intermediate, GPP. proteopedia.orgnih.gov Then, GPP condenses with a second molecule of IPP to yield the final C15 product, FPP. proteopedia.orgnih.gov
The catalytic mechanism of FPPS is centered on carbocation chemistry. researchgate.netnih.gov The reaction cascade is initiated by the ionization of the allylic substrate, a process facilitated by the enzyme.
The key steps in each elongation cycle are:
Ionization: The diphosphate group of the allylic substrate (DMAPP or GPP), coordinated to Mg²⁺ ions at the FARM motif, departs. scispace.comnih.govacs.org This generates a highly reactive, resonance-stabilized allylic carbocation. nih.gov
Condensation: The carbocation is then subjected to a nucleophilic attack by the double bond of the IPP molecule positioned in the homoallylic site. scispace.com This forms a new carbon-carbon bond and results in a tertiary carbocation intermediate.
Deprotonation: A proton is eliminated from the tertiary carbocation, which neutralizes the charge and forms a new double bond, yielding the elongated prenyl diphosphate product (GPP or FPP). scispace.comnih.gov
This precise, enzyme-controlled sequence ensures the correct chain length and stereochemistry of the final farnesyl diphosphate product.
Stereochemical Aspects of Product Formation
The condensation reactions catalyzed by FPPS are characterized by a high degree of stereochemical precision. Classical studies have elucidated several key stereochemical events that define the formation of the product's (E)- or trans-double bond. nih.gov The formation of the new carbon-carbon bond occurs with inversion of configuration at the C1 atom of the allylic substrate (DMAPP or GPP). nih.gov This C1 atom adds to the si-face of the double bond in the IPP molecule. nih.gov The final step to create the new double bond involves the specific removal of the pro-R proton from the C2 position of IPP. nih.govnih.gov
Interestingly, while FPPS is highly evolved to produce (E,E)-FPP, detailed analyses have shown that it is not perfectly stereoselective. nih.gov Small quantities of the Z-isomers, such as neryl diphosphate (the Z-isomer of GPP) and (Z,E)-FPP, are also formed during the catalytic cycle. nih.govnih.govacs.org This phenomenon has been observed in FPPS from various organisms, including avians, Escherichia coli, and Artemisia tridentata. nih.govacs.org The formation of these minor Z-isomers is believed to represent an evolutionary compromise between optimizing the stereoselectivity for the E-double bond and the need to effectively exclude DMAPP from binding to the IPP substrate site. nih.govnih.gov
Role of Divalent Cations (e.g., Mg²⁺) in Catalysis
The catalytic activity of Farnesyl Diphosphate Synthase is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺). rcsb.orgnih.gov Structural and mechanistic studies indicate that up to three Mg²⁺ ions are involved in the catalytic process within the active site. rcsb.orgillinois.edu These ions play a multifaceted role, primarily by coordinating with the diphosphate moieties of the substrates and with two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM), which face each other across the active site cavity. proteopedia.orgrcsb.org
The functions of these Mg²⁺ ions include:
Substrate Binding and Positioning: The cations help to properly anchor and orient both the allylic (DMAPP/GPP) and homoallylic (IPP) substrates within the active site. nih.govnih.gov
Charge Neutralization: By coordinating with the negatively charged oxygen atoms of the diphosphate groups, the Mg²⁺ ions neutralize the electrostatic repulsion, facilitating substrate binding. acs.org
Facilitating Ionization: The Mg²⁺ ions are crucial for promoting the ionization of the allylic diphosphate substrate. They stabilize the diphosphate leaving group, which is essential for the formation of the allylic carbocation intermediate that subsequently reacts with IPP. nih.govufl.edu
Inducing Conformational Change: The binding of the substrates and the accompanying Mg²⁺ ions triggers a significant conformational change in the enzyme structure, shifting it to a catalytically competent "closed" state. rcsb.orgillinois.edu
Determinants of Product Specificity and Chain Length Regulation in FPPS
FPPS precisely terminates the isoprenoid chain elongation at 15 carbons. This strict control is not random but is dictated by the specific architecture of the enzyme's active site. The final length of the isoprenoid product is determined by the physical dimensions of a hydrophobic pocket within the enzyme. scite.ai
Amino Acid Residues Influencing Product Chain Length
The key determinants for product chain length are specific amino acid residues located at the bottom of the active site pocket. frontierspartnerships.orgbibliotekanauki.pl Extensive research, combining sequence alignments and site-directed mutagenesis, has identified that residues at the fourth and fifth positions N-terminal to the First Aspartate-Rich Motif (FARM) act as a "molecular ruler". frontierspartnerships.orgresearchgate.net
In avian FPPS, for example, two bulky Phenylalanine residues, F112 and F113, are situated at the end of the hydrophobic binding pocket. scite.aipnas.org These residues physically obstruct the growing isoprenoid chain, preventing it from extending beyond the C15 length of farnesyl diphosphate. pnas.org In contrast, synthases that produce longer chains, such as geranylgeranyl diphosphate (GGPP, C20) synthase, typically have amino acids with smaller side chains (e.g., Alanine) at these key positions, which creates a deeper pocket that can accommodate a longer product. pnas.org
Mutagenesis studies have powerfully confirmed this hypothesis. Altering these critical residues can successfully convert FPPS into an enzyme that synthesizes longer-chain products.
| Enzyme | Mutation | Primary Product | Reference |
|---|---|---|---|
| Wild-Type Avian FPPS | None (F112, F113) | FPP (C15) | pnas.org |
| Mutant Avian FPPS | F112A | GGPP (C20) | scite.aipnas.org |
| Mutant Avian FPPS | F113S | Geranylfarnesyl Diphosphate (C25) | scite.ai |
| Mutant Avian FPPS | F112A / F113S | Longer Chain Prenyl Diphosphates | scite.ai |
Conformational Changes During Substrate Binding and Product Release
The FPPS enzyme is a dynamic structure that undergoes significant conformational changes during its catalytic cycle. rcsb.org In its unbound state, the enzyme exists in a relatively "open" conformation. Upon the binding of the allylic and homoallylic substrates along with the essential Mg²⁺ cofactors, the enzyme undergoes a "hinge-like" closure. rcsb.orgillinois.edu
This conformational change involves the movement of several structural elements, including flexible loops and helices that form a "lid" over the active site. nih.govresearchgate.net This transition to a "closed" conformation serves multiple purposes: it sequesters the active site from the bulk solvent, protecting the highly reactive and unstable carbocation intermediates from premature quenching by water molecules. researchgate.net It also precisely positions the reactive tail of the IPP molecule relative to the carbocation head of the allylic substrate, ensuring efficient and stereospecific carbon-carbon bond formation. Once the final FPP product is synthesized, the enzyme must revert to an open conformation to allow for the release of FPP and the pyrophosphate by-product, resetting the enzyme for the next catalytic cycle. illinois.edu
Enzyme Kinetics of FPPS
Substrate Binding Affinities
The enzymatic efficiency and substrate preference of FPPS can be quantified through kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value is an inverse measure of the affinity of the enzyme for its substrate. Studies on FPPS from various sources reveal its binding affinities for its different substrates.
For instance, kinetic analysis of FPPS from the mushroom Lactarius chrysorrheus (LcFPS) shows a significantly higher affinity for GPP than for DMAPP as the allylic substrate, as indicated by a lower Kₘ value for GPP. tandfonline.com This suggests that GPP is the preferred substrate for the second condensation reaction. The catalytic efficiency (kcat/Kₘ) is also higher for the GPP:IPP reaction compared to the DMAPP:IPP reaction. tandfonline.com
| Variable Substrate | Constant Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) |
|---|---|---|---|---|
| DMAPP | IPP (50 μM) | 4.61 | 0.016 | 0.0034 |
| GPP | IPP (50 μM) | 1.46 | 0.012 | 0.0081 |
| IPP | DMAPP (20 μM) | 13.72 | 0.018 | 0.0013 |
| IPP | GPP (5 μM) | 6.73 | 0.013 | 0.0020 |
Note: kcat values were defined as nmol of IPP converted per second by 1 nmol of the dimeric enzyme. tandfonline.com
Turnover Rates and Rate-Limiting Steps
The turnover rate (kcat), or the number of substrate molecules converted to product per enzyme molecule per second, is a fundamental parameter of enzyme catalysis. For FPPS, this rate can vary depending on the organism, the specific isozyme, and the nature of the allylic substrate (DMAPP or GPP).
Kinetic analysis of FPPS from the rubber-producing mushroom Lactarius chrysorrheus revealed that GPP is the preferred allylic substrate over DMAPP. tandfonline.com While the kcat value for GPP was slightly lower than for DMAPP, its Michaelis constant (Km) was significantly lower, resulting in a 2.4-fold higher catalytic efficiency (kcat/Km) for the second condensation step. tandfonline.com This suggests that once GPP is formed, it is more efficiently utilized for FPP synthesis.
Studies involving site-directed mutagenesis have provided significant insights into the residues critical for catalysis, which in turn affect turnover rates. In Bacillus stearothermophilus FPPS, mutating conserved aspartate residues at positions 224 and 225 resulted in a dramatic decrease in kcat values by 10,000- to 100,000-fold compared to the wild-type enzyme. nih.gov This highlights the essential role of these residues in the catalytic function. nih.gov
Direct investigation into the FPPS mechanism using chlorinated substrate analogues for avian FPPS showed that the rate-limiting step can change depending on the substrate's chemical nature. For the natural substrates, the reaction proceeds via a dissociative electrophilic alkylation mechanism where the heterolytic cleavage of the carbon-oxygen bond in the allylic substrate (GPP or DMAPP) is rate-limiting. nih.gov However, when a chlorinated analogue of IPP was used, the rate-limiting step shifted to the subsequent alkylation of the double bond. nih.gov This indicates that the ionization of the allylic diphosphate is a critical, and often rate-limiting, event in the catalytic cycle of FPPS. nih.gov Furthermore, studies on other prenyltransferases, like undecaprenyl diphosphate synthase, have shown that product release is rate-limiting, but this can be accelerated by detergents, making the chemical condensation step rate-determining. tandfonline.com This suggests that for FPPS, the dissociation of the final FPP product could also be a significant kinetic barrier.
Steady-State and Pre-Steady-State Kinetic Analyses
Steady-State Kinetic Analyses
Steady-state kinetics, which examines the reaction rate when the concentration of the enzyme-substrate intermediate is constant, is widely used to characterize FPPS. These analyses provide key parameters such as Km, which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and kcat (the turnover number).
The bifunctional FPPS/geranylgeranyl diphosphate synthase from Plasmodium falciparum has been characterized using steady-state kinetics. The apparent Km values demonstrated a much higher affinity for the larger allylic substrates, with values of 68 µM for DMAPP, 7.8 µM for GPP, and 2.06 µM for farnesyl diphosphate (FPP), the substrate for the geranylgeranylation reaction. nih.gov This trend of increasing affinity with substrate chain length is also observed in other organisms. For instance, FPPS from the mushroom Lactarius chrysorrheus showed a Km for GPP (1.46 µM) that was 3.2-fold lower than for DMAPP (4.61 µM). tandfonline.com
Interactive Table of Steady-State Kinetic Parameters for FPPS
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Plasmodium falciparum | DMAPP | 68 | N/A | N/A | nih.gov |
| Plasmodium falciparum | GPP | 7.8 | N/A | N/A | nih.gov |
| Plasmodium falciparum | FPP | 2.06 | N/A | N/A | nih.gov |
| Lactarius chrysorrheus | DMAPP | 4.61 | 0.016 | 3470 | tandfonline.com |
| Lactarius chrysorrheus | GPP | 1.46 | 0.012 | 8219 | tandfonline.com |
| Avian (with analogue) | 3-ClDMAPP | 2.1 | 0.005 | 2381 | nih.gov |
| Avian (with analogue) | 3-ClIPP | 6.1 | 0.006 | 984 | nih.gov |
N/A: Data not available in the cited source.
Pre-Steady-State Kinetic Analyses
Pre-steady-state kinetics investigates the initial moments of the enzymatic reaction, before the steady state is reached. This approach can reveal the rates of individual steps in the reaction pathway, such as substrate binding, catalysis, and product release. While direct pre-steady-state kinetic data for FPPS is not widely published, analyses of closely related enzymes in the isoprenoid pathway provide a strong model for understanding the FPPS mechanism.
Metabolic Fates and Downstream Pathways of Farnesyl Diphosphate
Biosynthesis of Sterols
The synthesis of sterols, such as cholesterol in animals and phytosterols (B1254722) in plants, is a fundamental pathway originating from farnesyl diphosphate (B83284). This process is initiated by the first committed step in sterol biosynthesis, which channels FPP away from other metabolic routes.
Squalene (B77637) synthase (SQS), also known as Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), is a key enzyme localized to the membrane of the endoplasmic reticulum. frontiersin.org It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to form squalene, a C30 isoprenoid. wikipedia.orgresearchgate.net This reaction is the first enzymatic step dedicated exclusively to sterol biosynthesis. frontiersin.org The catalytic process occurs in two distinct steps:
Condensation: Two molecules of FPP are condensed to form an intermediate called presqualene pyrophosphate (PSPP). frontiersin.orgresearchgate.net This step involves the release of one pyrophosphate molecule.
Reduction and Rearrangement: The PSPP intermediate undergoes a series of rearrangements and is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), leading to the formation of squalene. frontiersin.orgresearchgate.net
The allocation of farnesyl diphosphate to the sterol pathway is a highly regulated process to meet the cell's requirements for both sterol and non-sterol isoprenoids. wikipedia.org The regulation of SQS activity is a primary mechanism for controlling this metabolic flux. d-nb.info When cellular sterol levels are low, the transcription of the SQS gene is upregulated by Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-1a and SREBP-2. frontiersin.orgd-nb.info This leads to increased synthesis of squalene synthase and a greater flow of FPP into the sterol pathway. Conversely, when sterol levels are high, SREBP activation is suppressed, leading to decreased transcription of the SQS gene. frontiersin.org
Role of Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase 1)
Biosynthesis of Dolichols
Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of glycoproteins, specifically as carriers of oligosaccharides for N-linked glycosylation in the endoplasmic reticulum. oup.comnih.gov The biosynthesis of dolichols begins with farnesyl diphosphate. oup.commdpi.com
The process involves the elongation of the FPP backbone through the sequential addition of isopentenyl diphosphate (IPP) units. oup.commdpi.com This series of condensation reactions is catalyzed by cis-prenyltransferases. oup.comnih.gov In eukaryotes, the cis-prenyltransferase is a heterodimeric enzyme complex. researchgate.netpnas.org The resulting polyprenyl diphosphate is then subject to further modifications, including dephosphorylation and saturation of the α-isoprene unit, to form the final dolichol molecule. mdpi.com The length of the dolichol chain varies depending on the species and tissue type. oup.com
Table 1: Key Enzymes in the Biosynthesis of Sterols and Dolichols from Farnesyl Diphosphate
| Pathway | Key Enzyme | Gene(s) | Substrate(s) | Product |
| Sterol Biosynthesis | Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase 1) | FDFT1 | 2x Farnesyl Diphosphate, NADPH | Squalene, NADP+, 2x Pyrophosphate |
| Dolichol Biosynthesis | Cis-prenyltransferase | DHDDS, NUS1, RER2, SRT1 | Farnesyl Diphosphate, multiple Isopentenyl Diphosphate | Polyprenyl Diphosphate |
Biosynthesis of Ubiquinones (B1209410) (Coenzyme Q)
Ubiquinones, also known as Coenzyme Q (CoQ), are lipid-soluble molecules that function as electron carriers in the mitochondrial respiratory chain and as potent antioxidants. oup.combibliotekanauki.pl The structure of CoQ consists of a quinone ring and a polyisoprenoid side chain. The length of this side chain varies among different species, for example, CoQ10 in humans and CoQ8 in E. coli. frontiersin.orgoup.com
The biosynthesis of the polyisoprenoid side chain of CoQ starts from farnesyl diphosphate. d-nb.infooup.com FPP is elongated by the addition of multiple IPP units, a reaction catalyzed by a trans-prenyltransferase, to form a polyprenyl diphosphate of a specific length (e.g., decaprenyl diphosphate for CoQ10). frontiersin.orgmdpi.comjci.org This polyprenyl diphosphate is then condensed with 4-hydroxybenzoate, a derivative of tyrosine or phenylalanine. oup.combibliotekanauki.pljci.org Following this condensation, the aromatic ring undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to produce the final, functional ubiquinone molecule. frontiersin.orgoup.com
Biosynthesis of Heme A
Heme A is a modified form of heme that serves as a prosthetic group in cytochrome c oxidase (Complex IV) of the electron transport chain, where it is essential for aerobic respiration. oup.comnih.gov The synthesis of heme A begins with protoheme (heme B), which undergoes farnesylation. nih.gov
The enzyme protoheme IX farnesyltransferase, encoded by the COX10 gene, catalyzes the transfer of a farnesyl group from farnesyl diphosphate to the vinyl group at position 2 of the porphyrin ring of protoheme. oup.comfrontiersin.orguniprot.org This reaction forms heme O. nih.govresearchgate.net Heme O is then further oxidized by heme O synthase to yield heme A. nih.gov The farnesylation step is a critical modification that is necessary for the proper function of cytochrome c oxidase. oup.com
Production of Specialized Isoprenoids and Terpenoids
Farnesyl diphosphate is the direct precursor for all sesquiterpenes (C15), a large and diverse class of terpenoids with over 7,000 identified carbon skeletons. wikipedia.orgresearchgate.net These compounds are found in a wide variety of organisms, particularly in plants, where they serve diverse ecological functions. nih.govmdpi.com
The synthesis of sesquiterpenes is initiated by enzymes known as terpene synthases (TPSs). nih.govmdpi.com These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon structures. researchgate.netresearchgate.net The process typically begins with the removal of the diphosphate group from FPP to generate a farnesyl carbocation. researchgate.net This reactive intermediate can then undergo a series of complex cyclizations, rearrangements, and hydride shifts, ultimately leading to the formation of a specific sesquiterpene scaffold. researchgate.net The diversity of products generated by terpene synthases from a single precursor highlights the remarkable catalytic versatility of these enzymes. nih.gov
Table 2: Examples of Specialized Isoprenoids and Terpenoids Derived from Farnesyl Diphosphate
| Class | Example Compound | Biological Source |
| Acyclic Sesquiterpene | (E)-β-Farnesene | Plants (e.g., Mentha species) |
| Monocyclic Sesquiterpene | Germacrene D | Plants (e.g., Origanum vulgare) |
| Bicyclic Sesquiterpene | Caryophyllene | Plants (e.g., Cannabis sativa, cloves) |
| Tricyclic Sesquiterpene | Artemisinin (B1665778) | Plants (Artemisia annua) |
Sesquiterpenes
Sesquiterpenes are a large and diverse class of C15 isoprenoids synthesized from a single molecule of farnesyl diphosphate. nih.gov The biosynthesis is initiated by sesquiterpene synthase enzymes, which catalyze the removal of the diphosphate group from FPP, resulting in the formation of a reactive farnesyl cation. genome.jpresearchgate.net This cation is highly susceptible to intramolecular cyclization, leading to the formation of a vast number of cyclic and acyclic sesquiterpene structures. genome.jp Many sesquiterpenoids have been isolated from various natural sources, including plants, fungi, and marine organisms. genome.jp
Carotenoids
Farnesyl diphosphate is a precursor to carotenoids, a class of pigments with important biological functions. wikipedia.orgasm.org In some bacteria, two molecules of FPP are condensed by the enzyme CrtM to form 4,4′-diapophytoene, the backbone of C30 carotenoids. asm.org In most plants and algae, however, FPP is further elongated to geranylgeranyl diphosphate (GGDP), a C20 compound. asm.org Two molecules of GGDP are then condensed to produce the C40 backbone of most common carotenoids. asm.org The native isoprenoid pathway in organisms like Saccharomyces cerevisiae produces FPP, which can then be utilized by introduced carotenoid biosynthesis genes to produce compounds like β-carotene. frontiersin.org The carbon flux from FPP can be redirected from other pathways, such as ergosterol (B1671047) biosynthesis, towards carotenoid production. nih.gov
Plant Hormones (e.g., Gibberellins (B7789140), Abscisic Acid Precursors)
Farnesyl diphosphate is a key precursor in the biosynthesis of several plant hormones that regulate various aspects of plant growth and development. frontiersin.orgencyclopedia.pub
Gibberellins: These diterpenoid hormones are essential for processes like seed germination, stem elongation, and flowering. encyclopedia.pub The biosynthesis of gibberellins involves the conversion of FPP to geranylgeranyl diphosphate (GGDP), which then undergoes a series of cyclization and oxidation reactions to form the active gibberellin molecules. frontiersin.org
Abscisic Acid (ABA): This sesquiterpenoid hormone is crucial for seed dormancy, stomatal regulation, and responses to environmental stress. wikipedia.orggcwgandhinagar.com While the primary pathway for ABA biosynthesis in plants involves the cleavage of C40 carotenoids, a direct pathway from FPP has also been demonstrated, particularly in response to water stress. gcwgandhinagar.comunacademy.comnih.gov In this direct pathway, FPP is converted to ABA. gcwgandhinagar.comunacademy.com Fungi, in contrast, primarily synthesize ABA directly from farnesyl pyrophosphate. nih.gov
Protein Prenylation: Farnesylation
Protein farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein. wikipedia.orgresearchgate.net This process is a type of prenylation and is critical for the proper function of many proteins involved in cellular signaling. wikipedia.orgpnas.org
Protein Prenylation: Farnesylation
Mechanism of Covalent Attachment via Protein Farnesyltransferase (FTase)
The covalent attachment of the farnesyl group is catalyzed by the enzyme protein farnesyltransferase (FTase). wikipedia.orgpnas.org FTase is a heterodimeric enzyme composed of an α and a β subunit. researchgate.net The enzyme utilizes farnesyl diphosphate (FPP) as the lipid donor. wikipedia.org The reaction involves a nucleophilic attack by the thiol group of a cysteine residue in the target protein on the C1 carbon of FPP, displacing the diphosphate group and forming a stable thioether linkage. wikipedia.orgacs.org This reaction is coordinated by a zinc ion located in the active site of the FTase β subunit. wikipedia.org
Recognition of CAAX Motifs and Other Target Sequences
FTase recognizes and binds to proteins containing a specific C-terminal sequence motif known as the "CaaX box". wikipedia.orgnih.gov In this motif:
C is a cysteine residue that becomes farnesylated. nih.gov
a is typically an aliphatic amino acid. pnas.org
X is the C-terminal amino acid, which plays a role in determining whether the protein is a substrate for FTase or for another prenyltransferase, geranylgeranyltransferase type I (GGTase-I). protpi.ch For FTase, the 'X' residue is often serine, methionine, alanine, or glutamine. protpi.ch
Following farnesylation, the terminal three amino acids (AAX) are often cleaved off by an endopeptidase, and the newly exposed farnesylated cysteine is then carboxyl methylated. nih.govprotpi.ch While the CaaX motif is the canonical recognition sequence, recent research has shown that FTase can also recognize and modify proteins with alternative C-terminal sequences, such as Cxx and C(x)3X motifs, expanding the range of potential farnesylation substrates. nih.gov
Biological Consequences of Protein Farnesylation (e.g., Membrane Association, Protein-Protein Interactions)
The attachment of the hydrophobic farnesyl group has significant biological consequences for the modified protein. wikipedia.org
Membrane Association: Farnesylation increases the hydrophobicity of the protein, which facilitates its association with cellular membranes, such as the plasma membrane and the nuclear envelope. wikipedia.orgpnas.orgnih.gov This membrane anchoring is crucial for the function of many signaling proteins, including members of the Ras superfamily. wikipedia.orgpnas.org
Protein-Protein Interactions: The farnesyl group can also mediate specific protein-protein interactions. pnas.org This is essential for the assembly of protein complexes and the proper functioning of signaling pathways.
The proper localization and interaction of farnesylated proteins are vital for numerous cellular processes, including cell cycle progression, signal transduction, and cytoskeletal organization. wikipedia.orgpnas.org
Protein Prenylation: Geranylgeranylation (via GGPP from FPP)
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids to cysteine residues of target proteins. researchgate.netacs.org This process includes both farnesylation and geranylgeranylation. researchgate.net Geranylgeranylation is a key metabolic fate of farnesyl diphosphate (FPP), proceeding through its conversion to the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP). frontiersin.orgmdpi.com This 20-carbon geranylgeranyl group is then transferred to specific target proteins, a modification essential for their proper subcellular localization and function. creative-proteomics.comnih.gov This process is catalyzed by protein geranylgeranyltransferases. frontiersin.org
Role of Geranylgeranyl Diphosphate Synthase (GGPPS)
Geranylgeranyl Diphosphate Synthase (GGPPS) is the pivotal enzyme that directs the metabolic flux from FPP towards the synthesis of GGPP. nih.govnih.gov It is a branch point enzyme in the isoprenoid biosynthesis pathway, catalyzing the condensation of the 15-carbon FPP with a molecule of isopentenyl diphosphate (IPP) to form the 20-carbon GGPP. researchgate.netfrontiersin.orgnih.gov This reaction positions GGPPS as a critical regulator of the cellular ratio of FPP to GGPP. nih.gov
The catalytic mechanism of GGPPS is generally understood as a three-step ionization-condensation-elimination reaction. nih.govnih.gov The process begins with the binding of the substrates, FPP and IPP, into their respective pockets within the enzyme's catalytic cavity. The diphosphate group of the allylic substrate, FPP, is removed, forming a carbocation. This is followed by an electrophilic attack of the FPP carbocation on the C4 carbon of IPP, creating a new carbon-carbon bond. The reaction concludes with the stereospecific elimination of a proton to form the final product, GGPP. nih.gov
GGPPS enzymes can be classified into different types based on their amino acid sequences and substrate preferences. For instance, type III GGPPS, typically found in animals and fungi, primarily utilizes FPP and IPP to synthesize GGPP. frontiersin.org In contrast, other types might use dimethylallyl diphosphate (DMAPP) or geranyl pyrophosphate (GPP) as starter substrates. frontiersin.orgfrontiersin.org
| Feature | Description |
| Enzyme Name | Geranylgeranyl Diphosphate Synthase (GGPPS) |
| EC Number | EC 2.5.1.29 |
| Substrates | Farnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP) |
| Product | Geranylgeranyl diphosphate (GGPP) |
| Function | Catalyzes the synthesis of the 20-carbon GGPP from 15-carbon FPP and a 5-carbon IPP unit. researchgate.netnih.gov |
| Mechanism | Involves an ionization-condensation-elimination reaction. nih.govnih.gov |
| Significance | Acts as a key branch-point enzyme in the mevalonate (B85504) pathway, controlling the balance between FPP and GGPP pools. researchgate.netnih.gov |
Interplay Between Farnesylation and Geranylgeranylation
The processes of farnesylation and geranylgeranylation are in a dynamic balance, largely governed by the activity of GGPPS and the resulting cellular concentrations of FPP and GGPP. researchgate.netnih.gov GGPPS expression and activity directly influence the FPP-to-GGPP ratio, thereby determining whether a protein will be farnesylated or geranylgeranylated. nih.gov A disruption in this balance is associated with various pathological conditions. researchgate.net
While the "X" residue in the C-terminal CaaX motif of a protein is a primary determinant for which isoprenoid is attached, this specificity is not absolute. acs.orgmdpi.com Under certain cellular conditions, significant crosstalk and alternative prenylation can occur between the two pathways. For example, when the activity of farnesyltransferase (FTase) is blocked by specific inhibitors (FTIs), some proteins that are normally farnesylated, such as K-Ras, can undergo geranylgeranylation instead. nih.gov This alternative modification allows the protein to maintain its membrane association and some of its signaling functions, representing a potential mechanism of resistance to FTI-based therapies. frontiersin.orgaacrjournals.org Conversely, when GGPPS is knocked out or inhibited, leading to a depletion of GGPP, some proteins can be alternatively farnesylated. nih.gov This plasticity highlights a competitive and sometimes compensatory relationship between the two forms of protein prenylation.
| Characteristic | Farnesylation | Geranylgeranylation |
| Isoprenoid Group | 15-carbon Farnesyl group acs.org | 20-carbon Geranylgeranyl group acs.org |
| Isoprenoid Donor | Farnesyl Diphosphate (FPP) frontiersin.org | Geranylgeranyl Diphosphate (GGPP) frontiersin.org |
| Catalyzing Enzyme | Farnesyltransferase (FTase) frontiersin.org | Geranylgeranyltransferase I & II (GGTase-I, GGTase-II) acs.org |
| Typical CaaX "X" Residue | Serine, Methionine, Glutamine, Alanine mdpi.com | Leucine, Isoleucine, Phenylalanine mdpi.com |
| Primary Membrane Targeting | Endoplasmic Reticulum, Plasma Membrane creative-proteomics.com | Diverse cellular membranes, including Golgi apparatus creative-proteomics.com |
Regulatory Mechanisms Governing Farnesyl Diphosphate Metabolism
Transcriptional Regulation of FPPS Gene Expression
The expression of the FPPS gene is tightly controlled at the transcriptional level, primarily by sterol regulatory element-binding proteins (SREBPs). nih.govpnas.org SREBPs are a family of transcription factors that play a central role in lipid metabolism. nih.gov When cellular sterol levels are low, SREBPs are activated through a proteolytic cleavage process, allowing them to translocate to the nucleus. pnas.orgoup.com In the nucleus, they bind to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes, including FPPS. pnas.orgnih.gov
Studies have identified a specific SREBP binding site, termed SRE-3, within the FPPS promoter that is essential for sterol-regulated transcription. nih.govnih.gov Mutation of this site abolishes the induction of FPPS promoter activity in response to sterol depletion. nih.gov Cell lines with constitutively high levels of active SREBPs exhibit elevated FPPS mRNA levels, which are unresponsive to sterol levels, further underscoring the critical role of SREBPs in FPPS gene transcription. nih.gov
Another layer of transcriptional control is provided by Liver X receptors (LXRs), which are nuclear receptors involved in cholesterol and lipid metabolism. nih.gov LXRs can directly regulate FPPS gene expression by binding to an LXR response element (LXRE) in the FPPS promoter. nih.gov This interaction has been demonstrated through reporter gene assays and gel-mobility shift assays, confirming the direct binding of the LXR/retinoid X receptor (RXR) heterodimer to the FPPS promoter. nih.gov
Post-Transcriptional Regulation of FPPS
Beyond transcriptional control, the expression of FPPS is also modulated at the post-transcriptional level. One significant mechanism is through the action of microRNAs (miRNAs). ontosight.ai MiRNAs are small non-coding RNAs that can bind to the messenger RNA (mRNA) of target genes, leading to their degradation or translational repression. This adds another layer of fine-tuning to the control of FPPS protein levels. ontosight.ai
Alternative splicing is another post-transcriptional mechanism that contributes to the regulation of FPPS. frontiersin.orgnih.gov This process allows for the generation of multiple mRNA transcripts, and consequently different protein isoforms, from a single gene. frontiersin.org In tobacco, for instance, splicing quantitative trait loci (sQTLs) have been shown to regulate FPPS through alternative splicing events, potentially affecting the synthesis of terpenoid compounds. frontiersin.org In human cells, FPPS has been identified as an RNA-binding protein (RBP) that can modulate the splicing patterns of other genes involved in cell cycle and DNA repair. nih.govspandidos-publications.comresearchgate.net Overexpression of FPPS has been shown to alter the alternative splicing of genes such as bone morphogenic protein 1 and semaphorin 4D. nih.govresearchgate.net This suggests a dual role for FPPS, not only as a key enzyme in isoprenoid biosynthesis but also as a regulator of gene expression at the post-transcriptional level. nih.govspandidos-publications.comnih.gov
Post-Translational Modification and Regulation of FPPS Activity
The activity of the FPPS enzyme is further regulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. thermofisher.com These modifications can impact the enzyme's stability, localization, and catalytic function. thermofisher.com
Phosphorylation is a key PTM that modulates FPPS activity. In plants, farnesol (B120207), a precursor to FPP, can be phosphorylated to farnesyl monophosphate (FP) and subsequently to FPP, a process that requires two distinct kinase activities. mdpi.com In mammalian cells, changes in the phosphorylation status of downstream signaling molecules have been linked to FPPS activity. For example, overexpression of FPPS can lead to increased phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway. oup.comnih.gov
Prenylation , the attachment of isoprenoid groups like farnesyl or geranylgeranyl moieties to proteins, is a critical PTM that is dependent on the FPP synthesized by FPPS. metwarebio.comresearchgate.net This modification is essential for the proper function and membrane association of many signaling proteins, including small GTPases like Ras and Rho. metwarebio.comresearchgate.net
Ubiquitination , the attachment of ubiquitin, is another PTM that can regulate protein stability and function. While direct ubiquitination of FPPS is not extensively detailed in the provided context, the broader role of PTMs in controlling protein degradation and function is well-established. thermofisher.comaptamergroup.com
These PTMs provide a dynamic and rapid means of controlling FPPS activity and the downstream pathways that rely on its product, FPP.
Feedback Inhibition and Allosteric Control
The activity of FPPS is subject to feedback inhibition by its own product, farnesyl diphosphate (B83284) (FPP), as well as other downstream products of the mevalonate (B85504) pathway. metwarebio.comnih.gov This is a crucial mechanism to prevent the overaccumulation of these molecules. metwarebio.com
Recent research has revealed that human FPPS possesses a previously unknown allosteric binding site, distinct from its active site. nih.govresearchgate.netpnas.orga-z.lu FPP can bind to this allosteric pocket, inducing a conformational change that locks the enzyme in an inactive state. nih.govresearchgate.net The dissociation constant (Kd) for this interaction is in a catalytically relevant range, indicating that FPPS activity is sensitive to the physiological concentration of its product. nih.gov This discovery establishes FPPS as a bona fide allosteric enzyme, adding another layer of regulation to the mevalonate pathway. nih.govresearchgate.net
This allosteric site has become a target for the development of non-bisphosphonate inhibitors of FPPS. researchgate.netpnas.orga-z.lurcsb.org These inhibitors bind to the allosteric pocket and effectively shut down the enzyme's activity. a-z.lu The existence of this allosteric site is not limited to eukaryotic FPPS, as it has also been identified in enzymes from pathogenic prokaryotes. researchgate.net
Environmental and Developmental Regulation of FPP Production in Specific Organisms (e.g., Plants)
In plants, the production of FPP is intricately regulated by both developmental cues and environmental stresses. bibliotekanauki.plresearchgate.netnih.gov This regulation allows plants to produce a diverse array of sesquiterpenes, which are crucial for growth, development, and defense against herbivores and pathogens. nih.gov
The FPPS enzyme is often encoded by a small gene family in plants, allowing for differential regulation of its members in response to various stimuli. bibliotekanauki.plfrontierspartnerships.org For example, in maize (Zea mays), there are three FPPS genes. nih.gov While all three encode active enzymes, only fpps1 and fpps3 are induced by elicitor treatment, with fpps3 showing a much stronger induction in leaves. nih.gov Furthermore, in response to herbivory by Diabrotica virgifera virgifera, only fpps3 transcripts are induced in the roots. nih.gov The expression pattern of fpps3 correlates with the production of the volatile sesquiterpene (E)-β-caryophyllene, a key defense compound. nih.gov
In cotton (Gossypium arboreum), the expression of both the FPPS gene and the gene for cadinene synthase (a sesquiterpene cyclase) are induced at the transcriptional level when cells are treated with an elicitor from the fungal pathogen Verticillium dahliae. scispace.com Similarly, in the fern Dryopteris fragrans, the expression of two DfFPS genes increases in response to methyl jasmonate (a defense-related hormone) and high temperatures. frontiersin.org Overexpression of these genes in tobacco led to increased accumulation of secondary metabolites and enhanced tolerance to high temperature and drought. frontiersin.org These findings highlight how environmental stresses can trigger the transcriptional activation of FPPS genes to bolster a plant's defensive capabilities. frontiersin.org
Modulation of FPP Pathway Flux in Response to Cellular Demands
The flux of metabolites through the FPP pathway is dynamically regulated to meet the changing needs of the cell. nsf.govnih.gov This is particularly evident in scenarios of high metabolic demand, such as rapid cell proliferation in cancer or in engineered microorganisms designed for the production of valuable isoprenoid-derived compounds. nih.govnih.govnih.gov
In cancer cells, there is often an upregulation of the mevalonate pathway to provide the necessary building blocks for membrane synthesis and the prenylation of oncogenic proteins like Ras and Rho. metwarebio.comnih.gov This increased demand for FPP is met by altering the flux through key metabolic pathways, including glycolysis and glutamine metabolism, to supply the precursor acetyl-CoA. nih.gov
In the context of metabolic engineering, redirecting the flux of FPP towards the synthesis of a desired product is a key strategy. nih.govresearchgate.netresearchgate.net For instance, in Saccharomyces cerevisiae (baker's yeast), down-regulating the expression of squalene (B77637) synthase, the enzyme that consumes FPP for sterol biosynthesis, can significantly increase the production of heterologous sesquiterpenes. researchgate.net This is because squalene synthesis is the major FPP-consuming pathway in yeast. researchgate.net By repressing the gene encoding squalene synthase (ERG9), the flux of FPP can be diverted towards the production of other isoprenoids. researchgate.net
Autonomous dynamic regulation systems have also been developed where the intracellular concentration of FPP itself can trigger changes in gene expression. sciepublish.com For example, an FPP-responsive promoter can be used to control the expression of a gene for a desired product. As FPP accumulates, it activates the promoter, leading to the consumption of FPP and preventing the buildup of potentially toxic intermediates. sciepublish.com This self-regulating mechanism allows cells to balance metabolic flux for both growth and production. sciepublish.com
The ability to modulate FPP pathway flux is crucial for maintaining cellular homeostasis and is a powerful tool in synthetic biology for optimizing the production of a wide range of valuable compounds.
Advanced Research Methodologies for Farnesyl Diphosphate Studies
Molecular Biology Techniques
Molecular biology has been instrumental in dissecting the genetic and functional intricacies of FPPS. Techniques such as gene cloning, site-directed mutagenesis, and gene expression analysis have been cornerstones in understanding the role of this enzyme in various organisms.
Gene Cloning and Heterologous Expression of FPPS
The isolation and cloning of genes encoding FPPS from various organisms, including plants, fungi, and bacteria, have been a fundamental step in their characterization. bibliotekanauki.plnih.gov For instance, cDNAs for FPPS have been isolated from the guayule rubber plant and subsequently expressed in Escherichia coli. nih.gov This heterologous expression system allows for the production of large quantities of the enzyme for functional and structural studies. nih.gov The expressed proteins often exhibit high specific activity, confirming their identity as functional FPPS. nih.gov
Similarly, FPPS genes have been cloned from various medicinal plants and expressed in other organisms like yeast (Saccharomyces cerevisiae) or tobacco. mdpi.combvsalud.org This approach has been used to enhance the production of specific terpenoid compounds. For example, heterologous expression of FPPS from different plant sources in an engineered yeast strain has been shown to significantly increase the yield of β-elemene. bvsalud.org In one study, overexpressing an FPPS gene from Rosa rugosa in yeast led to a 231.25% increase in β-elemene production compared to control strains. bvsalud.org
The cloning process typically involves extracting RNA from the source organism, reverse transcribing it into complementary DNA (cDNA), and then amplifying the full-length FPPS gene using specific primers. bvsalud.org The cloned gene is then inserted into a suitable expression vector for transformation into the host organism. nih.govbvsalud.org
Table 1: Examples of Cloned and Heterologously Expressed FPPS Genes
| Source Organism | Host Organism | Purpose of Expression | Reference |
| Parthenium argentatum (guayule) | Escherichia coli | Functional characterization and investigation of its role in rubber biosynthesis. | nih.gov |
| Sanghuangporus baumii | Escherichia coli | Characterization of the enzyme and correlation with triterpenoid (B12794562) content. | nih.gov |
| Various plants (e.g., Rosa rugosa) | Saccharomyces cerevisiae | Enhancement of β-elemene production. | bvsalud.org |
| Bacillus stearothermophilus | Escherichia coli | Overproduction for purification and site-directed mutagenesis studies. | cdnsciencepub.com |
Site-Directed Mutagenesis for Functional Characterization
Site-directed mutagenesis is a powerful technique used to understand the function of specific amino acid residues within an enzyme. By changing specific amino acids, researchers can investigate their roles in substrate binding, catalysis, and product specificity. cdnsciencepub.comnih.gov Studies on yeast FPPS have involved mutating highly conserved aspartate and arginine residues. nih.gov Mutations in these residues, particularly within the two aspartate-rich domains, have been shown to drastically reduce the catalytic activity of the enzyme, highlighting their critical role in its function. nih.gov
In another study, site-directed mutagenesis of the three C-terminal amino acids of Bacillus stearothermophilus FPPS, including a completely conserved arginine, was performed. cdnsciencepub.com The results indicated that these residues are not essential for the catalytic function but may play a role in the binding of isopentenyl diphosphate (B83284) (IPP). cdnsciencepub.com More recent research on Artemisia tridentata FPPS and chrysanthemyl diphosphate synthase (CPPase) has used mutagenesis to explore the determinants of product specificity, successfully converting the activity of one enzyme towards that of the other. acs.org These studies demonstrate that specific amino acid changes can alter the enzyme's product profile from linear isoprenoids to cyclopropanated or branched molecules. acs.org
Table 2: Key Findings from Site-Directed Mutagenesis Studies of FPPS
| Organism | Mutated Residues | Key Finding | Reference |
| Saccharomyces cerevisiae | Aspartates (D100, D101, D240, D241) and Arginines (R109, R110) | These residues are critical for catalytic activity. | nih.gov |
| Bacillus stearothermophilus | C-terminal residues (R295, D296, H297) | Not essential for catalysis, but may influence IPP binding. | cdnsciencepub.com |
| Artemisia tridentata | Active site and loop/helix residues | Mutations can switch product specificity between FPP and irregular monoterpenes. | acs.org |
| Rosa species | Two conserved amino acids | These residues are responsible for the emergence of GPP synthase activity in a bifunctional G/FPPS. | pnas.org |
Gene Expression Analysis (e.g., qRT-PCR, RNA Interference)
Analyzing the expression levels of FPPS genes provides insights into their physiological roles and regulation. Quantitative real-time PCR (qRT-PCR) is a widely used method to quantify gene expression in different tissues, at various developmental stages, and under different environmental conditions. mdpi.comcambridge.orgfrontiersin.org For example, qRT-PCR has been used to show that FPPS genes in Euphorbia hirta are expressed in various tissues, including roots, stems, leaves, flowers, and latex, suggesting their involvement in diverse physiological processes. mdpi.com Similarly, studies in aphids have used qRT-PCR to analyze the temporal and spatial expression profiles of FPPS genes, linking their expression to the biosynthesis of alarm pheromones. cambridge.org
RNA interference (RNAi) is another powerful tool used to study gene function by silencing the expression of a specific gene. In the context of FPPS, RNAi can be used to investigate the consequences of reduced FPPS activity on cellular processes and the production of isoprenoid-derived compounds. For instance, functional analysis of FPPS in aphids has utilized RNAi to explore its role in development and pheromone production. cambridge.org Furthermore, studies on human cells have shown that FPPS can regulate the expression and alternative splicing of other genes, indicating its role as a potential RNA-binding protein. nih.gov
Structural Biology Approaches
Structural biology provides a three-dimensional view of FPPS, offering a deeper understanding of its catalytic mechanism and interactions with substrates and inhibitors.
X-ray Crystallography of FPPS and its Complexes
X-ray crystallography has been pivotal in determining the three-dimensional structure of FPPS from various organisms, both in its apo form and in complex with substrates, inhibitors, and metal ions. rcsb.orgrcsb.orgillinois.edu These structures have revealed a conserved α-helical protein fold and have identified the active site located within a pocket. acs.orgillinois.edu
Crystal structures of human FPPS in complex with nitrogen-containing bisphosphonates (N-BPs) like risedronate and zoledronate have elucidated the molecular basis of their inhibitory action. rcsb.org These inhibitors bind to the geranyl diphosphate (GPP) binding site and induce a conformational change in the enzyme. rcsb.org Similarly, the crystal structure of Leishmania major FPPS in complex with bisphosphonates and the substrate IPP has provided valuable information for the development of antiparasitic drugs. rcsb.org The resolution of these crystal structures is often very high, allowing for detailed analysis of the interactions between the enzyme and its ligands. rcsb.orgrcsb.org
Table 3: Selected X-ray Crystal Structures of FPPS Complexes
| Organism | Complexed Ligands | Resolution (Å) | Key Insight | PDB ID | Reference |
| Homo sapiens | Zoledronate | 2.30 | Reveals inhibitor binding mode and induced conformational change. | 1ZW5 | rcsb.org |
| Leishmania major | A bisphosphonate, IPP, and Ca²⁺ | 1.90 | Provides a basis for developing antiparasitic compounds. | 4JZB | rcsb.org |
| Trypanosoma cruzi | Risedronate, DMAPP, and Mg²⁺ | Not specified | Elucidates the structure of the enzyme in open and closed conformations. | Not specified | illinois.edu |
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into enzyme function. pnas.orgnih.gov These methods are used to predict the three-dimensional structure of FPPS through homology modeling and to simulate the enzyme's flexibility and interactions with ligands over time. researchgate.netpnas.org
MD simulations have been used to study the conformational changes in FPPS upon ligand binding and to identify allosteric binding sites. nih.govpnas.org For example, simulations have revealed significant flexibility in the active site of FPPS, which can be leveraged for virtual screening of potential inhibitors. researchgate.net The "relaxed complex scheme," which incorporates receptor flexibility from MD simulations into docking studies, has been successful in identifying novel, non-bisphosphonate inhibitors of FPPS. nih.gov Furthermore, computational studies have been instrumental in understanding the conformational activation of FPP within the enzyme's active site. acs.org By combining homology modeling with MD simulations, researchers have been able to identify key amino acid residues that determine the product specificity of bifunctional GPP/FPP synthases. pnas.org
Cryo-Electron Microscopy Studies
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the three-dimensional structures of large protein complexes at near-atomic resolution, including enzymes that synthesize or utilize farnesyl diphosphate (FPP) and its derivatives. This technique is particularly valuable for studying large, flexible, or heterogeneous assemblies that are challenging to crystallize for X-ray crystallography.
Recent studies have leveraged cryo-EM to reveal the architecture of bifunctional terpene synthases, which contain both a prenyltransferase domain for synthesizing polyisoprenyl diphosphates like geranylgeranyl diphosphate (GGPP) from FPP precursors, and a cyclase domain for subsequent cyclization reactions. nih.govresearchgate.netosti.gov
For instance, the cryo-EM structure of variediene synthase from Emericella variecolor revealed a massive 495-kD complex composed of a hexameric prenyltransferase core flanked by two triads of cyclase domains. researchgate.net Similarly, the structure of fusicoccadiene synthase (PaFS) from Phomopsis amygdali showed a central octameric core of prenyltransferase domains with cyclase domains radiating outward. osti.govresearchgate.net These structures suggest that while the active sites of the two domains are in relative proximity, the substrate is not channeled through a direct tunnel; instead, a proximity effect is likely at play. osti.govresearchgate.net
Cryo-EM has also been instrumental in characterizing novel chimeric triterpene synthases from fungi. The structure of one such enzyme, MpMS, revealed that it possesses an active site large enough to accommodate a C30 hexaprenyl diphosphate intermediate, which is synthesized from FPP precursors. jst.go.jpkek.jp This analysis provided crucial insights into the evolutionary divergence and mechanistic intricacies of terpene biosynthesis beyond the canonical pathways. jst.go.jpkek.jp The structural data obtained through cryo-EM offers a foundational framework for understanding how these complex molecular machines catalyze multistep reactions. nih.govosti.gov
Biochemical and Biophysical Characterization
Enzyme Activity Assays (e.g., Radiochemical Assays)
The functional activity of enzymes that produce or consume FPP, such as FPP synthase (FPPS) and various prenyltransferases, is commonly measured using a variety of enzyme activity assays.
Radiochemical Assays A traditional and highly sensitive method involves the use of radiolabeled substrates. springernature.com For FPPS activity, [1-³H]isopentenyl diphosphate (IPP) or [1-¹⁴C]IPP is used as a substrate along with geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP). springernature.compnas.org The reaction mixture is incubated with the enzyme, and the resulting radiolabeled FPP product is separated from the unreacted substrate, typically by solid-phase extraction or thin-layer chromatography. The amount of radioactivity incorporated into the FPP product is then quantified using liquid scintillation counting to determine the reaction rate. nih.gov
Non-Radiometric Assays Due to safety and disposal concerns associated with radioactivity, several non-radiometric assays have been developed.
Coupled Spectrophotometric Assays: One approach involves a series of coupled enzymatic reactions where the pyrophosphate (PPi) released during the FPPS reaction is converted to inorganic phosphate (B84403). This phosphate is then used by purine (B94841) nucleoside phosphorylase in a reaction that produces a UV-active compound, allowing the reaction to be monitored continuously with a spectrophotometer. nih.gov
Coupled Fluorescence Assays: A more sensitive, continuous assay for FPPS activity couples the production of FPP to a second reaction catalyzed by protein farnesyltransferase (PFTase). nih.gov The newly synthesized FPP is immediately used by PFTase to transfer the farnesyl group to a dansylated peptide substrate. This modification causes a significant increase in the fluorescence of the dansyl group, providing a direct and continuous measure of FPPS activity. nih.govbioassaysys.com This method is well-suited for high-throughput screening of FPPS inhibitors. nih.gov
Bioluminescence Assays: Another method monitors the release of PPi through a coupled reaction involving pyruvate (B1213749) phosphate dikinase and luciferase, which generates a light signal proportional to the amount of PPi produced. diva-portal.org
The table below summarizes key features of different assay types for FPP-related enzymes.
| Assay Type | Principle | Advantages | Disadvantages | Reference |
| Radiochemical | Measures incorporation of radiolabeled substrate (e.g., [³H]IPP) into FPP. | High sensitivity, direct measurement. | Requires handling of radioactive materials, discontinuous. | springernature.com, pnas.org |
| Coupled Fluorescence | FPPS product (FPP) is used by PFTase to farnesylate a fluorescent peptide, causing a signal increase. | Continuous, non-radioactive, high-throughput compatible, sensitive. | Indirect measurement, requires coupling enzyme and specific substrate. | nih.gov, bioassaysys.com |
| Coupled Spectrophotometric | PPi product is enzymatically converted to a UV-absorbing molecule. | Continuous, non-radioactive. | Less sensitive than fluorescence or radiochemical methods. | nih.gov |
| Bioluminescence | PPi product is converted into ATP, which is used by luciferase to generate light. | High sensitivity, stable signal. | Requires multiple coupling enzymes, potential for interference. | diva-portal.org |
Quantitative Determination of FPP and Related Diphosphates (e.g., HPLC-based Methods)
Accurate quantification of FPP and other isoprenoid diphosphates in biological samples is critical for understanding the regulation of the mevalonate (B85504) pathway and the effects of its inhibitors. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry, is the gold standard for this purpose.
A widely used HPLC-based method involves the extraction of isoprenoids from tissues or cells, followed by an enzymatic assay to attach a fluorescent tag. nih.gov In this procedure, extracted FPP and geranylgeranyl diphosphate (GGPP) are conjugated to a dansylated peptide by recombinant farnesyltransferase or geranylgeranyltransferase I, respectively. The resulting fluorescent products are then separated by reverse-phase HPLC and quantified with a fluorescence detector. nih.govresearchgate.net This sensitive method allows for the determination of FPP and GGPP concentrations in various mammalian tissues. nih.gov
Table 1: FPP and GGPP Concentrations in Mouse Tissues Data from reference nih.gov
| Tissue | FPP (nmol/g wet tissue) | GGPP (nmol/g wet tissue) |
|---|---|---|
| Brain | 0.355 ± 0.030 | 0.827 ± 0.082 |
| Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 |
| Liver | 0.326 ± 0.064 | 0.213 ± 0.029 |
| Heart | 0.364 ± 0.015 | 0.349 ± 0.023 |
More advanced methods utilize liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov These approaches offer superior sensitivity and specificity, allowing for the direct and simultaneous quantification of multiple isoprenoid pyrophosphates (e.g., GPP, FPP, GGPP) without the need for derivatization. nih.gov The analysis is typically performed using a reversed-phase C18 column and electrospray ionization in the negative multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-fragment ion transitions for each analyte. mdpi.comnih.govresearchgate.net These LC-MS/MS methods can achieve lower limits of quantification in the low nanogram per milliliter or picomolar range, enabling the study of subtle changes in isoprenoid pools in response to genetic or pharmacological perturbations. mdpi.comnih.gov
Ligand Binding Studies (e.g., Isothermal Titration Calorimetry)
Understanding the molecular interactions between FPP-metabolizing enzymes and their ligands (substrates, inhibitors) is fundamental to drug discovery and mechanistic enzymology. Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
ITC has been extensively used to characterize the binding of inhibitors, particularly nitrogen-containing bisphosphonates (N-BPs), to farnesyl diphosphate synthase (FPPS). jst.go.jpnih.gov In a typical ITC experiment, a solution of the ligand (e.g., a bisphosphonate) is titrated into a solution containing the enzyme (FPPS). Each injection triggers a heat change that is precisely measured. The resulting data are used to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. jst.go.jpnih.gov
Studies on human FPPS have shown that the decades-long optimization of N-BP drugs has resulted in compounds with not only higher binding affinity but also a greater enthalpic contribution to the binding energy, reflecting improved hydrogen bonding and shape complementarity within the active site. jst.go.jpnih.gov ITC analysis of N-BPs binding to FPPS from the parasite Trypanosoma brucei revealed that different compounds can have strikingly different thermodynamic signatures; for example, risedronate binding is enthalpy-driven, whereas zoledronate binding is entropy-driven. nih.gov
Table 2: Thermodynamic Parameters for Bisphosphonate Binding to T. brucei FPPS Data from reference nih.gov
| Bisphosphonate | Binding Affinity (Kd, nM) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Driving Force |
|---|---|---|---|---|
| Zoledronate | 24 ± 4 | 2.5 ± 0.1 | 13.0 | Entropy |
| Risedronate | 130 ± 10 | -9.0 ± 0.2 | 1.7 | Enthalpy |
| Ibandronate | 200 ± 20 | 1.8 ± 0.1 | 10.9 | Entropy |
| Pamidronate | 1200 ± 200 | 1.1 ± 0.1 | 10.2 | Entropy |
These thermodynamic data, often complemented by structural information from X-ray crystallography, provide deep insights into the molecular forces governing ligand recognition and inhibition. jst.go.jp
Synthesis and Application of Farnesyl Diphosphate Analogues
Design of Substrate Mimics and Photoaffinity Probes
To investigate the structure, function, and inhibition of FPP-utilizing enzymes, chemists design and synthesize analogues of FPP that serve as either static mimics of the substrate or as reactive probes.
Substrate Mimics Substrate mimics are stable compounds that resemble FPP in structure but are not metabolically processed by the enzyme. They are invaluable tools for structural biology (e.g., co-crystallization with the target enzyme) and for inhibiting enzyme function. Nitrogen-containing bisphosphonates are a prominent class of FPP mimics. drugbank.comresearchgate.net They are structurally analogous to the substrate, with the phosphonate (B1237965) groups chelating the magnesium ions in the active site, but they lack the reactive allylic diphosphate group, leading to potent inhibition of FPPS. drugbank.comresearchgate.net Other mimics include farnesyl thiopyrophosphate (FSPP), where a sulfur atom replaces an oxygen in the pyrophosphate moiety, which has been used to study enzymes like squalene (B77637) synthase. frontiersin.orgresearchgate.net
Photoaffinity Probes Photoaffinity probes are FPP analogues that contain a photoreactive group. nih.govnih.gov These probes bind to the enzyme's active site like the natural substrate. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues. This allows for the irreversible labeling of the active site, enabling researchers to identify the substrate-binding protein and map its binding pocket.
Commonly used photoreactive moieties include:
Benzophenones: These are chemically robust and, upon excitation, form a triplet diradical that can abstract a hydrogen atom from a C-H bond, leading to cross-linking. nih.govacs.orgacs.org
Aryl Azides: Upon photolysis, these groups form a highly reactive nitrene intermediate that can insert into various chemical bonds. acs.org
Diazotrifluoropropionyl Groups: These generate a reactive carbene upon irradiation. nih.gov
Researchers have designed FPP analogues where the photoreactive group is placed at different positions on the isoprenoid chain to probe different regions of the active site. acs.orgacs.org A particularly innovative design links an unmodified farnesyl chain to a diphosphate mimic that contains a benzophenone (B1666685) group. nih.govnih.govresearchgate.net These probes are valuable because the isoprenoid portion is unchanged, minimizing interference with binding, and they are designed to specifically label the diphosphate binding region of the active site. nih.govnih.gov These photoaffinity analogues have been successfully used to label and study a variety of enzymes, including protein farnesyltransferase and FPP synthase. nih.govnih.govacs.org
Use in Characterizing Enzyme-Ligand Interactions
Farnesyl diphosphate (FPP) and its analogs are instrumental in elucidating the intricate interactions between ligands and farnesyl diphosphate synthase (FPPS), a key enzyme in the isoprenoid biosynthetic pathway. nih.gov FPPS catalyzes the head-to-tail condensation of two isopentenyl diphosphate (IPP) molecules with dimethylallyl diphosphate (DMAPP) to produce the C15 compound FPP. nih.govfrontiersin.org Understanding the binding mechanisms within this enzyme is crucial for developing targeted inhibitors and for engineering novel biocatalysts.
Structural studies, often employing X-ray crystallography, have been pivotal in mapping the architecture of FPPS and its ligand-binding sites. The enzyme typically features a homodimeric structure composed entirely of α-helices. researchgate.net Within each subunit, there are two critical aspartate-rich motifs, often referred to as FARM (First Aspartate Rich Motif) and SARM (Second Aspartate Rich Motif), which are essential for binding substrates and the catalytic process. nih.govresearchgate.net For instance, in Bacopa monniera FPPS (BmFPS), docking studies identified that two aspartate residues from the FARM motif (Asp100 and Asp104) along with Asp171, Lys197, and Lys262 are vital for catalytic activity. nih.gov
Researchers use substrate analogs and inhibitors, particularly nitrogen-containing bisphosphonates (N-BPs) like zoledronate and ibandronate, to probe these interactions. nih.govpnas.orgnih.gov These compounds mimic the carbocation intermediate formed during the reaction, allowing for stable complexes with the enzyme to be studied. jst.go.jp Structural characterization of FPPS from Pseudomonas aeruginosa in complex with the inhibitor ibandronate revealed that the inhibitor occupies the allylic substrate site (S1), with many enzyme-ligand interactions being conserved across species, including humans. nih.gov Docking studies with BmFPS showed that N-BPs act as competitive inhibitors, with Thr175 playing an important role in the interaction in addition to the key aspartate residues. nih.gov
Furthermore, computational methods such as in silico screening and molecular dynamics simulations are used to predict and analyze binding. pnas.orguliege.be An in silico screen of over a thousand compounds for binding to an allosteric site on FPPS led to the identification of novel non-bisphosphonate inhibitors. pnas.org Molecular dynamics simulations have provided insights into how ligand binding induces conformational changes and how specific residues contribute to product chain-length determination. uliege.be These advanced methodologies not only illuminate the fundamental mechanics of enzyme catalysis but also pave the way for the rational design of specific and potent enzyme inhibitors for therapeutic or agricultural applications. nih.govjst.go.jp
Table 1: Research Findings on FPPS Enzyme-Ligand Interactions
| Enzyme Source | Ligand(s) Studied | Key Findings | Important Residues | Reference(s) |
| Pseudomonas aeruginosa | Ibandronate, Geranyl diphosphate (GPP) | Ibandronate binds to the allylic substrate site (S1); an allosteric binding pocket was identified. | Not specified | nih.gov |
| Bacopa monniera | Substrates (IPP, DMAPP), N-BPs (risedronate, zoledronate, etc.) | N-BPs show competitive inhibition; docking studies identified key catalytic and binding residues. | Asp100, Asp104, Asp171, Lys197, Lys262, Thr175 | nih.gov |
| Trypanosoma brucei, Human | Celastrol, Zoledronate | In silico screening identified novel non-bisphosphonate inhibitors binding to an allosteric site. | R60, R113 | pnas.org |
| Aphid (Acyrthosiphon pisum) | DMAPP, GPP, FPP | Molecular dynamics simulations revealed that residue interactions and steric hindrance regulate product chain length. | Gln107, K209 | uliege.be |
Genetic and Metabolic Engineering Approaches
The central position of FPP as a precursor to a vast array of valuable compounds, including sesquiterpenes, triterpenes, and sterols, makes its biosynthetic pathway a prime target for genetic and metabolic engineering. tandfonline.comfrontiersin.org By manipulating the genes involved, researchers can redirect the flow of carbon towards the synthesis of specific high-value molecules.
Manipulation of FPP Biosynthesis Pathways for Metabolic Flux Redirection
Metabolic engineering strategies aim to optimize the production of FPP-derived compounds by enhancing the metabolic flux towards FPP and the specific downstream product. This often involves the overexpression of key enzymes in the pathway. The biosynthesis of the universal isoprene (B109036) units, IPP and DMAPP, occurs via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. tandfonline.comnih.gov
In one approach, systematic and combinatorial optimization was used in Corynebacterium glutamicum to identify which genes in the MEP pathway, when overexpressed, would most effectively increase the pool of FPP for terpenoid production. acs.org This study found that the combined overexpression of the ispDF genes, along with the dxs and idi genes, led to a 14-fold increase in the production of squalene, a triterpene derived from FPP. acs.org For the production of the sesquiterpene α-farnesene, the dxr gene was identified as the key target for overexpression. acs.org
In another example, researchers aimed to produce Z,Z-farnesol in Escherichia coli. nih.gov They tested various Z,Z-farnesyl diphosphate (Z,Z-FPP) synthases to convert neryl diphosphate into Z,Z-FPP and screened multiple phosphatases to facilitate the final conversion to Z,Z-farnesol. nih.gov Such strategies, which involve screening and combining enzymes from different organisms, are common in metabolic engineering to construct novel and efficient production pathways. The goal is to channel the precursor molecules (IPP and DMAPP) efficiently towards a desired final product, bypassing or down-regulating competing pathways. frontiersin.orgigem.wiki
CRISPR/Cas-based Gene Editing for Pathway Perturbation
The advent of CRISPR/Cas9 technology has revolutionized metabolic engineering by providing a powerful tool for precise and efficient gene editing. frontiersin.orgresearchgate.net This system can be used to knock out or knock down genes that divert metabolic flux away from the desired product or to insert new genes to enhance the pathway. frontiersin.org
A common strategy is to disrupt competing pathways that also use FPP as a substrate. For example, to increase the production of the antimalarial drug artemisinin (B1665778) (a sesquiterpene lactone) in engineered microbes or in the plant Artemisia annua, the gene for squalene synthase (SQS) is often targeted. frontiersin.org SQS catalyzes the first committed step in sterol biosynthesis, which competes directly with artemisinin biosynthesis for the common precursor FPP. frontiersin.org By using CRISPR/Cas9 to knock out the SQS gene, the metabolic flux of FPP is redirected away from sterol synthesis and towards the engineered artemisinin pathway, thereby boosting production. frontiersin.org
Similarly, in the medicinal plant Dioscorea zingiberensis, which produces the valuable steroidal saponin (B1150181) diosgenin, CRISPR/Cas9 was used to edit the farnesyl pyrophosphate synthase gene (Dzfps) itself. researchgate.netresearchgate.net This targeted mutagenesis led to a significant decrease in the transcript levels of Dzfps and a corresponding reduction in the content of squalene, a downstream product. researchgate.netresearchgate.net This demonstrates the efficacy of CRISPR/Cas9 in precisely perturbing key nodes in a metabolic pathway to study gene function and alter the production profile of secondary metabolites. researchgate.net These gene editing techniques offer a rapid and efficient approach for targeted genome modification to enhance the production of valuable bioactive molecules in both microbial and plant systems. researchgate.net
Table 2: Examples of Genetic Engineering in the FPP Pathway
| Organism | Target Gene(s) | Engineering Strategy | Outcome | Reference(s) |
| Corynebacterium glutamicum | dxs, idi, ispDF | Combinatorial overexpression | 14-fold increase in squalene production | acs.org |
| Artemisia annua / Microbes | Squalene synthase (SQS) | CRISPR/Cas9 knockout | Redirection of FPP flux to enhance artemisinin production | frontiersin.org |
| Dioscorea zingiberensis | This compound synthase (Dzfps) | CRISPR/Cas9-mediated targeted mutagenesis | Significantly decreased Dzfps transcript levels and squalene content | researchgate.netresearchgate.net |
| Escherichia coli | Z,Z-FPP synthase, various phosphatases | Screening and expression of heterologous enzymes | Biosynthesis of Z,Z-farnesol | nih.gov |
Farnesyl Diphosphate in Cellular and Physiological Processes
Role in Cell Signaling Cascades
Farnesyl diphosphate (B83284) plays a pivotal role in the complex network of cellular communication by enabling the proper function and localization of key signaling proteins. Its contributions range from the post-translational modification of small GTPases to the direct activation of G-protein coupled receptors.
Involvement of Prenylated Small GTPases (e.g., Ras, Rho, Rab)
A primary mechanism through which FPP influences cell signaling is via protein prenylation, a post-translational modification that involves the covalent attachment of an isoprenoid lipid, such as a farnesyl group, to a cysteine residue at or near the C-terminus of a protein. This process is critical for the function of many signaling proteins, particularly the Ras superfamily of small GTP-binding proteins (GTPases), which includes the Ras, Rho, and Rab families.
Farnesylation, the attachment of a 15-carbon farnesyl group derived from FPP, is catalyzed by the enzyme farnesyltransferase (FTase). This modification increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes, a prerequisite for its interaction with downstream effectors and participation in signaling cascades. Small GTPases with a C-terminal "CAAX" box motif, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' can be methionine, serine, alanine, or glutamine, are typically targets for farnesylation.
Ras Family: Members of the Ras family are central regulators of cell proliferation, differentiation, and survival. Their farnesylation is essential for their localization to the plasma membrane, where they can be activated to initiate signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov Dysregulation of Ras signaling due to mutations is a common feature in many cancers, highlighting the importance of its proper membrane association.
Rho Family: The Rho family of GTPases is primarily involved in regulating the actin cytoskeleton, cell motility, and cell adhesion. Like Ras proteins, many Rho family members are farnesylated, which is crucial for their membrane localization and subsequent activation of downstream targets that control cytoskeletal dynamics.
Rab Family: While most Rab GTPases, which regulate vesicular trafficking, are modified with a 20-carbon geranylgeranyl group, the principle of prenylation for membrane anchoring remains the same. The availability of FPP as a precursor for both farnesyl and geranylgeranyl diphosphate underscores its foundational role in ensuring the functionality of this entire superfamily of molecular switches. pnas.org
The process of prenylation and subsequent membrane association allows these small GTPases to cycle between an inactive GDP-bound state and an active GTP-bound state, a cycle that governs the transduction of signals from the cell surface to the cell's interior.
Table 1: Key Small GTPases and the Role of Farnesylation
| GTPase Family | Key Members | Primary Function | Role of Farnesylation (from FPP) |
|---|---|---|---|
| Ras | H-Ras, K-Ras, N-Ras | Cell proliferation, survival, differentiation | Essential for plasma membrane localization and activation of signaling cascades (e.g., MAPK). nih.gov |
| Rho | RhoA, Rac1, Cdc42 | Cytoskeletal regulation, cell motility, adhesion | Facilitates membrane anchoring, enabling interaction with regulators and effectors to control actin dynamics. |
| Rab | Various | Vesicular transport, membrane trafficking | While many are geranylgeranylated, FPP is the precursor, and the principle of membrane anchoring is conserved. pnas.org |
Regulation of G-Protein Coupled Receptor Signaling
Farnesyl diphosphate also modulates G-protein coupled receptor (GPCR) signaling pathways through two distinct mechanisms. GPCRs are the largest family of cell surface receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.
Firstly, the heterotrimeric G-proteins that couple to these receptors are themselves subject to prenylation. The γ-subunit of many heterotrimeric G-proteins is farnesylated or geranylgeranylated. jst.go.jp This lipid modification is critical for the association of the G-protein complex with the inner leaflet of the plasma membrane, placing it in proximity to the activated GPCR and allowing for efficient signal transduction upon receptor activation. jst.go.jp
Secondly, emerging research has identified FPP itself as an endogenous ligand for certain orphan GPCRs. For instance, FPP has been shown to directly bind to and activate GPR92, a receptor highly expressed in the dorsal root ganglia, suggesting a role in sensory nervous system signaling. researchgate.net Activation of GPR92 by FPP can initiate both G(q/11)- and G(s)-mediated signaling pathways. researchgate.net Similarly, FPP has been found to activate P2Y5, another GPCR, leading to the activation of the Rho GTPase and its downstream signaling pathways. asm.org This direct interaction of FPP with GPCRs represents a novel layer of signaling regulation, where a key metabolic intermediate also functions as an extracellular or intracellular signaling molecule.
Functions in Cellular Development and Differentiation
Farnesyl diphosphate is a critical substrate for the synthesis of molecules that regulate key developmental and differentiation processes across different species.
Insect Metamorphosis (Juvenile Hormone Biosynthesis)
In insects, FPP is the direct precursor for the biosynthesis of juvenile hormones (JHs), a class of sesquiterpenoid hormones that are central regulators of development, reproduction, and metamorphosis. pnas.orgresearchgate.net JHs are produced in the corpora allata, a pair of endocrine glands. jst.go.jp
The biosynthesis of JHs begins with the production of FPP via the mevalonate (B85504) pathway. pnas.org FPP is then converted through a series of enzymatic steps, including hydrolysis, oxidation, and methylation, to yield the active juvenile hormone. pnas.org The presence of JH in the hemolymph maintains the larval state and prevents the transition to the pupal and adult stages during molting. jst.go.jp A significant drop in the JH titer is a prerequisite for the initiation of metamorphosis, allowing the molting hormone ecdysone (B1671078) to direct the development of adult structures. jst.go.jp Therefore, the synthesis of FPP and its commitment to the JH biosynthetic pathway are tightly regulated and are critical control points for insect development.
Table 2: Role of FPP in Juvenile Hormone Biosynthesis
| Precursor | Key Enzyme Family | Product | Biological Process Regulated |
|---|---|---|---|
| Farnesyl Diphosphate (FPP) | Phosphatases, Dehydrogenases, Methyltransferases | Juvenile Hormones (JHs) | Insect metamorphosis, larval development, reproduction. pnas.orgjst.go.jpresearchgate.net |
Influence on Biofilm Formation in Microorganisms
Farnesyl diphosphate and its derivatives play a significant role in the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances.
In the pathogenic yeast Candida albicans, farnesol (B120207), a dephosphorylated derivative of FPP, acts as a quorum-sensing molecule. oup.com As the population density of the yeast increases, secreted farnesol accumulates and inhibits the morphological transition from a yeast form to a hyphal (filamentous) form. nih.gov This transition is a key virulence factor and is essential for the formation of robust biofilms. By preventing filamentation, farnesol effectively compromises the structural integrity of C. albicans biofilms. nih.gov
In some bacteria, such as Staphylococcus aureus, farnesol has also been shown to inhibit biofilm formation. nih.gov The proposed mechanism involves the disruption of the bacterial cell membrane integrity. nih.gov
Furthermore, in certain bacteria, the biosynthesis of squalene (B77637) from FPP is a step in the production of hopanoids, which are sterol-like molecules that can influence membrane fluidity and organization. acs.org These bacterial membrane microdomains, which are functionally similar to eukaryotic lipid rafts, have been implicated in processes such as biofilm formation. acs.orgasm.org Therefore, the enzymatic conversion of FPP can be a critical step in creating the membrane structures necessary for biofilm development in some bacterial species.
Role in Stress Responses in Plants
Farnesyl diphosphate (FPP) is a pivotal intermediate in the biosynthesis of a diverse array of isoprenoids in plants. researchgate.net This C15 compound serves as the central precursor for the synthesis of sesquiterpenes, which are crucial not only for plant growth and development but also for their interactions with the environment. nih.gov The enzyme responsible for FPP synthesis is farnesyl diphosphate synthase (FPPS), which catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.compeerj.com The strategic position of FPP at a key branch point in isoprenoid metabolism allows plants to mount robust chemical defenses in response to a variety of environmental challenges. researchgate.netpeerj.com In response to both biotic and abiotic stressors, the flux through the isoprenoid pathway is often redirected towards the production of FPP-derived defense compounds. researchgate.netfrontiersin.org
Biotic Stress Responses
Plants have evolved sophisticated defense mechanisms against herbivores and pathogens, many of which rely on the production of FPP-derived secondary metabolites. frontiersin.org These compounds can act directly as toxins or deterrents, or indirectly by attracting natural enemies of the herbivores. nih.govpnas.org
When attacked by herbivores, many plants release a complex blend of volatile organic compounds (VOCs), with sesquiterpenes derived from FPP being major constituents. nih.govpnas.org For instance, in maize (Zea mays), herbivory by lepidopteran larvae induces the expression of the terpene synthase TPS10. pnas.org This enzyme converts FPP into a mixture of sesquiterpenes, including (E)-β-farnesene and (E)-α-bergamotene. pnas.orgscielo.org.pe These volatiles act as an indirect defense mechanism by attracting parasitic wasps, such as Cotesia marginiventris, which then prey on the herbivorous larvae. pnas.org Similarly, the overexpression of a strawberry nerolidol (B1678203) synthase in Arabidopsis thaliana leads to the production of the sesquiterpene alcohol (3S)-(E)-nerolidol, which attracts predatory mites. nih.gov
Another important FPP-derived sesquiterpene involved in plant defense is (E)-β-caryophyllene. oup.com In maize, the gene encoding the enzyme responsible for its synthesis, TPS23, is induced upon damage by both leaf-chewing caterpillars (Spodoptera littoralis) and root-feeding larvae of the beetle Diabrotica virgifera virgifera. nih.govoup.com This demonstrates that FPP-derived defenses can be deployed in different plant tissues depending on the specific threat. The regulation of FPP synthase (FPPS) genes is also critical. In maize, the fpps3 gene is specifically induced by herbivory, ensuring a sufficient supply of FPP for the production of these defensive sesquiterpenes. nih.gov
In addition to volatile sesquiterpenes, FPP is the precursor to non-volatile phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack. frontiersin.orgresearchgate.netmdpi.com In maize, FPP is the starting point for the biosynthesis of zealexins, a group of sesquiterpenoid phytoalexins that exhibit antifungal activity against pathogens like Cochliobolus heterostrophus. researchgate.netoup.com The production of these compounds represents a direct chemical defense against microbial invasion. frontiersin.org Cotton plants produce gossypol, a toxic sesquiterpenoid derived from FPP, which acts as a direct defense against a range of herbivores. scielo.org.peresearchgate.net
Table 1: FPP-Derived Compounds in Plant Biotic Stress Responses
| Stressor | Plant Species | FPP-Derived Compound(s) | Function | Reference(s) |
|---|---|---|---|---|
| Lepidopteran larvae | Maize (Zea mays) | (E)-β-farnesene, (E)-α-bergamotene | Attraction of parasitic wasps | pnas.orgscielo.org.pe |
| Lepidopteran larvae | Maize (Zea mays) | (E)-β-caryophyllene | Indirect defense | nih.govoup.com |
| Diabrotica virgifera virgifera (rootworm) | Maize (Zea mays) | (E)-β-caryophyllene | Indirect defense | nih.govoup.com |
| Fungal pathogens (Cochliobolus heterostrophus) | Maize (Zea mays) | Zealexins | Phytoalexin (antifungal) | researchgate.netoup.com |
| Herbivores | Cotton (Gossypium hirsutum) | Gossypol | Direct defense (toxic) | scielo.org.peresearchgate.net |
| Generalist herbivores | Arabidopsis thaliana (transgenic) | (3S)-(E)-nerolidol | Attraction of predatory mites | nih.gov |
Abiotic Stress Responses
Beyond defending against living organisms, FPP and its derivatives play a significant role in helping plants cope with abiotic stresses such as high temperature, drought, and salinity. peerj.commdpi.comnih.gov The accumulation of FPP-derived compounds under these conditions suggests their involvement in protective mechanisms. mdpi.com
Studies have shown that the expression of FPPS genes can be upregulated in response to various abiotic stressors. For example, in Rosa rugosa, the RrFPPS1 gene was found to be upregulated under salt treatment, suggesting a defensive role for FPP-derived compounds in salt-induced stress. peerj.com Similarly, in the fern Dryopteris fragrans, the expression of DfFPS genes increased in response to high temperature and drought stress. nih.gov Overexpression of these genes in tobacco plants not only led to an accumulation of secondary metabolites but also conferred enhanced tolerance to these abiotic stresses. nih.gov
The link between FPP metabolism and abiotic stress signaling is further highlighted by its connection to abscisic acid (ABA), a key phytohormone involved in stress responses. nih.govtandfonline.com Research in Arabidopsis has shown a molecular link between farnesol metabolism (farnesol can be phosphorylated to FPP) and ABA signaling, particularly under water stress conditions. nih.govtandfonline.com Down-regulation of FPPS in Arabidopsis has been shown to trigger a misregulation of genes involved in both biotic and abiotic stress responses, including the induction of the jasmonic acid pathway and an iron-deficiency response. oup.comoup.comnih.gov This indicates that maintaining FPP homeostasis is crucial for normal stress signaling and response pathways. oup.comoup.com
Table 2: Research Findings on FPPS Gene Expression Under Abiotic Stress
| Plant Species | Gene(s) | Abiotic Stressor | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Rosa rugosa | RrFPPS1 | Salinity | Upregulation of gene expression | peerj.com |
| Dryopteris fragrans | DfFPS1, DfFPS2 | High temperature, Drought | Increased gene expression, enhanced tolerance in transgenic tobacco | nih.gov |
| Arabidopsis thaliana | FPS1, FPS2 | (Gene silencing) | Misregulation of stress response genes, induction of jasmonic acid and iron-deficiency pathways | oup.comoup.comnih.gov |
Evolutionary and Comparative Aspects of Farnesyl Diphosphate Systems
Phylogenetic Analysis of FPPS Homologs Across Kingdoms
Phylogenetic analyses of FPPS homologs reveal a deep evolutionary history, with the enzyme present in organisms from all domains of life, underscoring its fundamental importance. frontierspartnerships.orgbibliotekanauki.plnih.gov These studies, based on amino acid sequence alignments, consistently show that FPPS genes have evolved from a common ancestor and their phylogenetic trees often mirror the accepted classification of terrestrial plants. mdpi.comresearchgate.netnih.gov
In plants, FPPS belongs to a multigene family, allowing for differential regulation and expression in various tissues and in response to environmental cues. frontierspartnerships.orgmdpi.com For instance, in Euphorbiaceous plants like the rubber tree and cassava, multiple FPPS genes have been identified, exhibiting tissue-specific expression patterns. mdpi.com Similarly, the green peach aphid, Myzus persicae, possesses two distinct FPPS genes. cdnsciencepub.com Phylogenetic trees constructed from FPPS sequences show clear clustering. For example, FPPS from Chamaemelum nobile is closely related to that of Matricaria chamomilla. notulaebotanicae.ro A broader analysis of 68 plant species demonstrated that FPS gene formation predated the divergence of these species. nih.gov
The phylogenetic tree of FPPS is generally divided into major groups. One such analysis separated FPPS into two main groups, with further subdivisions that align with taxonomic classifications. researchgate.net This extensive gene duplication and subsequent divergence have played a crucial role in the diversification of biochemical pathways in plants. nih.gov
Table 1: Examples of FPPS Homologs Across Different Organisms
| Organism | Number of Identified FPPS Genes/Homologs | Key Phylogenetic Insights |
| Euphorbiaceous plants (e.g., rubber tree, cassava) | Multiple (e.g., 3 in rubber tree, 3 in cassava) | Clustered into distinct subgroups, showing tissue-specific expression. mdpi.com |
| Green peach aphid (Myzus persicae) | 2 | The two genes share ~82% identity in the coding region. cdnsciencepub.com |
| Tomato (Solanum lycopersicum) | At least 2 (LeFPS1, LeFPS2) | Show differential regulation during fruit development. nih.gov |
| Arabidopsis thaliana | 2 (AtFPS1, AtFPS2) | Expressed in all organs, but at different levels. mdpi.com |
| Chamaemelum nobile | 1 (CnFPPS) | Closely related to FPPS from Matricaria chamomilla. notulaebotanicae.ro |
| Various land plants (68 species studied) | 1 per species analyzed | FPPS gene formation occurred before the divergence of these species. nih.gov |
Divergence of FPPS in Eukaryotes, Eubacteria, and Archaea
The evolutionary paths of FPPS in Eukaryotes, Eubacteria, and Archaea show significant divergence in terms of enzyme structure, regulation, and its role within the broader metabolic network. It is hypothesized that eukaryotic (type I) and eubacterial (type II) FPPSs evolved from archaeal geranylgeranyl diphosphate (B83284) synthase. frontierspartnerships.org
Eukaryotes: In eukaryotes, FPPS is a key enzyme in the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol. nih.govmdpi.com This pathway is responsible for the synthesis of a wide range of essential compounds, including sterols (like cholesterol in animals and ergosterol (B1671047) in fungi), dolichols, and ubiquinones (B1209410). bibliotekanauki.ploup.com FPP is a critical branch point, leading to the production of these molecules and also serving as a substrate for protein farnesylation, a vital post-translational modification. nih.govillinois.edumdpi.com Plant cells, in addition to the cytosolic MVA pathway, have a second isoprenoid biosynthesis pathway, the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com While the cytosolic MVA pathway is the main source of FPP, the plastidial MEP pathway supplies precursors for monoterpenes, diterpenes, and carotenoids. mdpi.com
Eubacteria: Most bacteria utilize the MEP pathway for isoprenoid biosynthesis. mdpi.com Bacterial FPPSs (type II) exhibit structural differences from their eukaryotic counterparts. frontierspartnerships.org For instance, the C-terminal RXK motif, which is conserved in most FPPS enzymes and interacts with the substrate, is absent in bacterial FPPS. illinois.edu
Archaea: Archaea are unique in their membrane lipid composition, which consists of ether-linked isoprenoids. wikipedia.org They use the MVA pathway to produce these isoprenoids. mdpi.com Some archaea, like Methanobacterium thermoautotrophicum, possess a thermostable bifunctional enzyme that can synthesize both FPP and geranylgeranyl diphosphate (GGPP). bibliotekanauki.pl The evolution of DNA replication machinery in archaea also shows a complex relationship with eukaryotes, suggesting that eukaryotes may have emerged from the archaeal domain. nih.govwikipedia.orgpolytechnique.edu This close evolutionary link is supported by similarities in fundamental processes like translation. mdpi.com
Table 2: Key Differences in FPPS Systems Across Domains
| Feature | Eukaryotes | Eubacteria | Archaea |
| Primary Isoprenoid Pathway | Mevalonate (MVA) pathway (cytosol); MEP pathway in plant plastids. mdpi.com | Methylerythritol phosphate (MEP) pathway. mdpi.com | Mevalonate (MVA) pathway. mdpi.com |
| FPPS Type | Type I | Type II | Ancestral type, with some bifunctional enzymes. frontierspartnerships.orgbibliotekanauki.pl |
| Key Products from FPP | Sterols, dolichols, ubiquinones, farnesylated proteins. bibliotekanauki.plillinois.edu | Diverse isoprenoids. | Ether-linked membrane lipids. wikipedia.org |
| C-terminal Motif | Conserved RXK motif (in most). illinois.edu | Absent. illinois.edu | Variable. |
Evolution of Product Specificity and Catalytic Mechanisms
The evolution of terpene synthases (TPSs), the enzyme family to which FPPS belongs, is a prime example of how gene duplication and divergence can lead to a vast array of natural products from a few common substrates. frontiersin.orgoup.com The product specificity of these enzymes is largely determined by the amino acid residues within the active site. frontierspartnerships.orgnih.gov
In FPPS, two aspartate-rich motifs, FARM (first aspartate-rich motif) and SARM (second aspartate-rich motif), are crucial for catalytic activity. frontierspartnerships.orgcdnsciencepub.com The amino acid residues at the 4th and 5th positions before the FARM motif are major determinants of the final product's chain length. frontierspartnerships.org For example, a single amino acid substitution can convert a geranylgeranyl diphosphate synthase into an FPPS. frontierspartnerships.org
The catalytic mechanism of FPPS involves the sequential head-to-tail condensation of two isopentenyl diphosphate (IPP) molecules with dimethylallyl diphosphate (DMAPP). bibliotekanauki.pl The enzyme's active site forms a channel where the substrates bind. wikipedia.org The reaction proceeds through carbocation intermediates, and the precise folding of the substrate within the active site, dictated by key amino acid residues, determines the stereochemistry and cyclization pattern of the final product. frontiersin.orgbrandeis.edu
Studies involving site-directed mutagenesis have identified several key residues that influence catalytic activity and product specificity. For instance, mutating a highly conserved arginine residue near the C-terminus of Bacillus stearothermophilus FPPS significantly affected its function. frontierspartnerships.org Similarly, research on terpene synthases has shown that a small number of mutations can lead to the emergence of new catalytic functions, such as the ability to produce cyclic terpenes from a linear substrate. oup.com Ancestral sequence reconstruction has been a powerful tool to understand the evolutionary steps that led to the emergence of specific product profiles. brandeis.edu
Adaptation of FPP Metabolism to Specific Organismal Niches
The metabolism of FPP has adapted to the specific needs and environmental challenges of different organisms.
In plants , FPP metabolism is intricately linked to defense and development. FPP is the precursor to a vast array of sesquiterpenes, which can act as phytoalexins (antimicrobial compounds), attract pollinators, or repel herbivores. nih.govmdpi.commdpi.com For example, overexpression of an isoprenyl diphosphate synthase in spruce led to the production of terpene diversion products that enhanced defense against the nun moth. oup.com In maize, different FPPS isozymes are dedicated to producing FPP for either essential functions like ubiquinone synthesis or for the production of the volatile sesquiterpene (E)-β-caryophyllene in response to root-feeding herbivores. peerj.com The expression of FPPS genes is often induced by environmental stresses like salinity or pathogen attack, highlighting its role in adaptation. frontierspartnerships.orgpeerj.com
In insects , FPP is the precursor to juvenile hormones, which are crucial for development and reproduction. cdnsciencepub.com In aphids, FPP is also the substrate for the synthesis of (E)-β-farnesene, the main component of their alarm pheromone. cdnsciencepub.com
In extremophiles , microorganisms that thrive in extreme environments, FPP metabolism is part of a suite of adaptations that allow survival. numberanalytics.com For instance, the membranes of many archaea are composed of ether-linked isoprenoids derived from FPP and GGPP, which provide greater stability in extreme temperatures and pH conditions. wikipedia.orgnumberanalytics.com These organisms have evolved unique metabolic pathways and enzymes that are stable and functional under harsh conditions. nih.govbiointerfaceresearch.com The study of extremophiles provides insights into the biochemical limits of life and the innovative solutions that have evolved to cope with environmental challenges. oup.comresearchgate.net For example, some extremophiles can utilize inorganic compounds like sulfur for energy, a process that involves specialized metabolic pathways. nih.gov
This remarkable adaptability of FPP metabolism across diverse life forms underscores its central role in evolution, enabling organisms to colonize a wide range of ecological niches.
Q & A
Q. What are the standard methodologies for quantifying farnesyl diphosphate (FPP) in plant or microbial systems?
FPP quantification typically employs isotope dilution assays using - or -labeled isopentenyl diphosphate (IPP) to track enzymatic incorporation into FPP. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents (e.g., tributylamine) is used for direct measurement. For plant trichomes, protocols involve RNA isolation via phenol-chloroform extraction followed by LiCl precipitation to minimize interference from secondary metabolites, as validated in transgenic tomato trichome studies .
Q. How does farnesyl diphosphate synthase (FPPS) catalyze FPP formation, and what experimental evidence supports its mechanism?
FPPS sequentially condenses dimethylallyl diphosphate (DMAPP) with two IPP molecules via a carbocationic mechanism. Evidence includes fluorinated substrate analogs (e.g., 2-fluorogeranyl diphosphate), which slow catalysis due to inductive effects, supporting a carbocation intermediate. SN2 reaction kinetics with geranyl chloride and cyanide ion further validate this mechanism . Structural studies of Trypanosoma brucei FPPS complexed with bisphosphonate inhibitors also reveal active-site coordination of allylic diphosphates .
Q. What molecular tools are used to validate FPPS gene function in heterologous systems?
FPPS gene function is confirmed via:
- qRT-PCR with gene-specific primers (e.g., SlFPS and GgFPS in tomato trichomes) normalized to housekeeping genes like RCE1 .
- Metabolite profiling (GC-MS) of sesquiterpenes (e.g., α-farnesene) and FPP levels in transgenic lines versus controls .
- Enzymatic assays using recombinant FPPS to measure FPP synthesis rates from DMAPP and IPP .
Advanced Research Questions
Q. How do FPPS isoforms partition FPP between primary and specialized metabolism in plants?
In Zea mays, CRISPR/Cas9 knockouts of three FPPS isoforms revealed functional specialization:
Q. What strategies address contradictions in FPPS inhibition data between in vitro and cell-based assays?
Bisphosphonates (e.g., zoledronate) exhibit poor membrane permeability due to their trianionic nature, limiting efficacy in cell-based tumor models. Recent work focuses on allosteric inhibitors targeting a pocket near the IPP-binding site (identified via X-ray crystallography). However, poor correlation between in vitro IC and anti-tumor activity suggests off-target effects or compensatory pathways (e.g., geranylgeranylation) .
Q. How do conflicting data on FPP precursor availability in apicomplexan parasites inform drug discovery?
Toxoplasma gondii lacks the mevalonate pathway but relies on the apicoplast-localized DOXP pathway for IPP/DMAPP. FPPS inhibitors (e.g., risedronate) block FPP synthesis, but rescue experiments with exogenous isoprenoids reveal metabolic flexibility. Dual targeting of FPPS and the DOXP reductase (IspC) is proposed to overcome resistance .
Q. What experimental approaches resolve ambiguities in terpene synthase product specificity linked to FPP isomerization?
Isotopic labeling (-FPP) and enzyme kinetics with stereoisomers (e.g., trans-trans vs. cis-trans FPP) differentiate between substrate channeling and active-site templating. For example, Pinus massoniana FPPS produces exclusively trans-trans FPP, confirmed via NMR analysis of enzymatic products .
Methodological Challenges and Solutions
Q. How to optimize FPPS heterologous expression for structural studies?
- Use *E. coli codon-optimized FPPS genes with N-terminal His-tags for Ni-affinity purification.
- Include dithiothreitol (DTT) and glycerol in lysis buffers to stabilize hydrophobic active sites.
- Crystallize FPPS in complex with non-hydrolyzable substrate analogs (e.g., α,β-methylene FPP) to capture intermediate states .
Q. Why do FPPS overexpression studies in plants yield inconsistent metabolic outcomes?
Competing pathways (e.g., geranylgeranyl diphosphate synthase) and feedback inhibition by FPP derivatives (e.g., sterols) limit flux. Co-expression with downstream sesquiterpene synthases and silencing of competing genes (e.g., HMG1) enhance FPP channeling, as shown in engineered Saccharomyces cerevisiae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
